1-Bromo-3-(difluoromethyl)-5-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDWHOFDCKSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623720 | |
| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-90-3 | |
| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
CAS Number: 627526-90-3
This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role as a versatile building block in medicinal chemistry.
Core Molecular Data
This compound is a substituted benzene ring containing a bromine atom, a fluorine atom, and a difluoromethyl group. This combination of functionalities makes it a valuable intermediate in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, while the fluorine and difluoromethyl groups can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 627526-90-3 |
| Molecular Formula | C₇H₄BrF₃ |
| Molecular Weight | 225.01 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Density | Not specified in available literature |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis could involve the bromination of 3-fluoro-5-formylbenzene, followed by difluoromethylation of the resulting aldehyde.
Step 1: Bromination of 3-fluoro-5-formylbenzene
-
Reaction: Electrophilic aromatic substitution (bromination) of 3-fluoro-5-formylbenzene.
-
Reagents: 3-fluoro-5-formylbenzene, a brominating agent such as N-Bromosuccinimide (NBS), and a catalytic amount of a Lewis acid or a radical initiator in a suitable solvent like acetonitrile or dichloromethane.
-
General Protocol:
-
Dissolve 3-fluoro-5-formylbenzene in the chosen solvent in a reaction vessel.
-
Add the brominating agent (e.g., NBS) and the catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-fluorobenzaldehyde.
-
Step 2: Difluoromethylation of 3-bromo-5-fluorobenzaldehyde
-
Reaction: Nucleophilic difluoromethylation of the aldehyde carbonyl group.
-
Reagents: 3-bromo-5-fluorobenzaldehyde and a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
-
General Protocol:
-
In a fume hood, dissolve 3-bromo-5-fluorobenzaldehyde in an anhydrous, inert solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Slowly add the difluoromethylating agent (e.g., DAST) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Disclaimer: The experimental protocols described above are proposed based on general synthetic methodologies and have not been specifically reported for the synthesis of this compound. These should be adapted and optimized by qualified chemists in a controlled laboratory setting.
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Medicinal Chemistry and Drug Discovery
The incorporation of fluorine-containing groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group and can improve metabolic stability and cell membrane permeability.
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents.
While specific examples of drug candidates synthesized from this particular intermediate are not readily found in publicly available literature, its structural motifs are present in a range of biologically active compounds.
Agrochemical Research
Similar to its utility in pharmaceuticals, the introduction of fluorinated moieties into agrochemicals can enhance their efficacy and stability. The difluoromethyl group is a key component of several modern fungicides and herbicides. This compound can serve as a starting material for the synthesis of novel crop protection agents.
References
An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom and two distinct fluorine-containing moieties, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the difluoromethyl group can impart desirable physicochemical properties, such as increased metabolic stability and enhanced binding affinity, to target molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery and development.
Core Chemical Properties
This compound is a colorless liquid at room temperature. Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| Molecular Weight | 243.01 g/mol | N/A |
| CAS Number | 1007213-94-7 | N/A |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 126-127 °C | [1] |
| Density | 1.77 g/cm³ | [1] |
| Melting Point | -40 °C | [1] |
| Solubility | Soluble in common organic solvents such as alcohols, ethers, and ethyl acetate. | [1] |
Synthesis and Experimental Protocols
Illustrative Synthetic Pathway
A potential synthetic route could involve the difluoromethylation of a suitably substituted bromofluorobenzene precursor.
Caption: Illustrative synthetic pathway for this compound.
Generalized Experimental Protocol (Hypothetical)
Step 1: Radical Bromination of 3-Bromo-5-fluorotoluene
-
To a solution of 3-bromo-5-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-3-(dibromomethyl)-5-fluorobenzene.
Step 2: Halogen Exchange to form this compound
-
Dissolve the crude 1-bromo-3-(dibromomethyl)-5-fluorobenzene in a suitable anhydrous solvent.
-
Add a fluorinating agent, such as silver tetrafluoroborate (AgBF₄) or antimony trifluoride (SbF₃).
-
Stir the reaction mixture at an appropriate temperature, monitoring the formation of the desired product.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the presence of the aryl bromide. This functional group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of complex molecular scaffolds found in many pharmaceutical agents.
The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can enhance the metabolic stability and lipophilicity of a drug candidate. The fluorine atom on the aromatic ring can further modulate the electronic properties and binding interactions of the molecule with its biological target.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
This reaction facilitates the formation of a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine.
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Role as a Pharmaceutical Intermediate
The unique combination of a reactive handle (bromine) and property-modulating groups (difluoromethyl and fluoro) makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds. Its incorporation can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.
Safety Information
This compound is an organic halide and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is considered an irritant and may cause harm to the eyes, skin, and respiratory system.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Avoid contact with strong oxidizing agents and strong acids.[1]
Conclusion
This compound is a specialized chemical building block with significant potential in the fields of drug discovery and materials science. Its well-defined chemical properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, allow for the efficient synthesis of novel and complex molecules. The strategic incorporation of the difluoromethyl and fluoro moieties can impart beneficial properties to the final products, making this compound a valuable tool for researchers and scientists. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of new technologies and therapeutics.
References
An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine moieties can enhance key physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom serves as a convenient reactive handle for various cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the molecular properties, synthesis methodologies, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 225.01 g/mol | [1] |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| CAS Number | 627526-90-3 | [1] |
| Predicted Boiling Point | 191.8 ± 35.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.6 ± 0.1 g/cm³ | [2] |
| Physical Appearance | Colorless liquid (predicted) | |
| Solubility | Soluble in common organic solvents |
Synthesis and Experimental Protocols
One potential synthetic pathway is analogous to the synthesis of similar difluoromethoxy-substituted compounds. This would involve the difluoromethylation of a corresponding phenolic precursor.
Hypothetical Experimental Protocol: Difluoromethylation of 3-Bromo-5-fluorophenol
This protocol is based on the synthesis of the analogous compound, 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene[3], and is provided as a representative example.
Materials:
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3-Bromo-5-fluorophenol
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Chlorodifluoromethane (or another suitable difluoromethylating agent)
-
Potassium hydroxide (KOH)
-
Isopropyl alcohol (i-PrOH)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
2N Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
In a sealed reaction vessel, combine 3-bromo-5-fluorophenol (1.0 equivalent) and isopropyl alcohol.
-
Add a 30% aqueous solution of potassium hydroxide.
-
Introduce chlorodifluoromethane (excess).
-
Heat the sealed mixture at 80-85 °C for 18 hours.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ether extracts.
-
Wash the combined organic phase with 2N NaOH solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or distillation.
Applications in Research and Development
This compound is a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The strategic placement of the bromine and fluorine atoms imparts desirable properties to the resulting molecules.
Role in Drug Discovery
The incorporation of fluorinated motifs is a well-established strategy in modern drug design. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and modulating acidity. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its binding to target proteins and its pharmacokinetic profile.
The bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of biaryl structures, which are common motifs in many biologically active compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water (for aqueous base systems)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship in Drug Discovery
The following diagram illustrates the central role of this compound as a building block in the synthesis of potential drug candidates.
Caption: Role of this compound in drug discovery.
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data (Representative for Related Structures)
¹H NMR
The ¹H NMR spectrum of a related compound, 1-bromo-3,5-difluorobenzene, would show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. For this compound, one would expect to see a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
¹³C NMR
The ¹³C NMR spectrum of 1-bromo-3,5-difluorobenzene shows distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and splitting patterns determined by the attached fluorine and bromine atoms. For this compound, an additional signal for the difluoromethyl carbon would be expected, appearing as a triplet due to one-bond coupling with the two fluorine atoms.
Mass Spectrometry
The mass spectrum of 1-bromo-3-(trifluoromethyl)benzene, a related compound, would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A similar pattern would be expected for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Navigating the Spectral Landscape of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages high-quality predicted data to offer insights into its structural characterization.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on computational algorithms that are widely used in the scientific community for their reliability in forecasting spectral features of novel molecules.
Table 1: Predicted ¹H NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-2 | 7.85 | t | J(H-F_difluoro) ≈ 2.0 |
| H-4 | 7.60 | ddd | J(H-F_fluoro) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F_difluoro) ≈ 1.5 |
| H-6 | 7.70 | dd | J(H-F_fluoro) ≈ 9.0, J(H-H) ≈ 2.5 |
| H-difluoro | 6.80 | t | J(H-F_difluoro) = 56.0 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| C-1 (C-Br) | 123.5 | t | J(C-F_fluoro) ≈ 4.0 |
| C-2 | 118.0 | d | J(C-F_fluoro) ≈ 25.0 |
| C-3 (C-CHF₂) | 135.0 | tq | J(C-F_difluoro) ≈ 25.0, J(C-F_fluoro) ≈ 4.0 |
| C-4 | 115.5 | d | J(C-F_fluoro) ≈ 22.0 |
| C-5 (C-F) | 162.0 | d | J(C-F_fluoro) = 250.0 |
| C-6 | 128.0 | d | J(C-F_fluoro) ≈ 10.0 |
| C-difluoro | 115.0 | t | J(C-F_difluoro) = 240.0 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| F-aromatic | -108.0 | t | J(F-H_meta) ≈ 8.5 |
| F-difluoromethyl | -112.0 | d | J(F-H_geminal) = 56.0 |
Predicted in CDCl₃ at 376 MHz, referenced to CFCl₃.
Experimental Protocols
While the data presented is predictive, the following outlines a standard experimental protocol for acquiring high-quality NMR spectra for fluorinated aromatic compounds like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary standard like trifluorotoluene is often used.
-
Filtration: To remove any particulate matter that could affect spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this molecular weight at the suggested concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A wider spectral width of around 200-250 ppm is necessary for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra, can be used.
-
Spectral Width: Fluorine NMR spectra can have a very wide chemical shift range, so a spectral width of 200-300 ppm or more may be necessary.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is appropriate.
-
Number of Scans: ¹⁹F is a high-sensitivity nucleus, so a small number of scans (e.g., 4 to 16) is usually adequate.
-
3. Data Processing:
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal or external standard.
-
Peak Picking and Integration: Peaks are identified and their integrals are calculated to determine the relative ratios of the different nuclei.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Caption: Logical workflow for NMR analysis.
Navigating the Solubility Landscape of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines experimental protocols for determining solubility, ensuring predictable and reproducible results in experimental design.
Core Topic: Solubility Profile
This compound (CAS No. 627526-90-3) is a halogenated aromatic compound. Its structure, featuring a bromine atom, a difluoromethyl group, and a fluorine atom on a benzene ring, imparts a lipophilic character, suggesting a general predisposition for solubility in organic solvents. While precise quantitative solubility data is not widely published, available information indicates that it is soluble in common organic solvents.
One source explicitly states that this compound is soluble in organic solvents such as alcohols, ethers, and ethyl acetate[1]. This is consistent with the general principle that "like dissolves like," where nonpolar or moderately polar organic compounds dissolve well in similarly characterized solvents[2]. The presence of halogen atoms and a difluoromethyl group contributes to its polarity, influencing its interaction with various solvent types.
Qualitative Solubility Summary
Based on the available information for the target compound and structurally similar compounds like 1-bromo-3,5-difluorobenzene, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Soluble | The compound's polarity allows for favorable dipole-dipole interactions with polar protic solvents like alcohols.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for many organic compounds due to their ability to act as hydrogen bond acceptors.[1] |
| Esters | Ethyl acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving a wide range of organic molecules.[1] |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | Structural similarities and the presence of halogen atoms suggest good miscibility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The aromatic ring of the solute is expected to interact favorably with aromatic solvents. |
| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.[3] |
| Apolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The compound's polarity may limit its solubility in nonpolar aliphatic hydrocarbons. |
| Water | Insoluble | As a halogenated organic compound, it is expected to have very low solubility in water.[3][4] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol can be employed. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a constant temperature bath or a shaker with temperature control.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.
Solubility Assessment Workflow
This structured approach, combining theoretical prediction with empirical testing, is crucial for accurately characterizing the solubility of this compound and facilitating its effective use in research and development.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound with increasing significance as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a difluoromethyl group, and a fluorine atom on the benzene ring, imparts specific physicochemical characteristics that are pivotal for its application in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| Molecular Weight | 225.01 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.633 - 1.77 g/cm³ (predicted/experimental) | [1] |
| Boiling Point | 126-127 °C or 191.8 °C (predicted) | [1] |
| Melting Point | -40 °C | [1] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ethyl acetate. | [1] |
Note: Discrepancies in reported boiling points may be due to different experimental conditions or predictive models.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail standard experimental protocols for measuring the key physical properties of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like this compound, which has a very low melting point, a cryostat is typically required.
Method: Capillary Method
The capillary method is a widely accepted technique for determining melting points.[1][2]
-
Sample Preparation: A small amount of the solidified compound is introduced into a thin-walled capillary tube, which is then sealed.[3]
-
Apparatus: A melting point apparatus equipped with a cryostat to achieve sub-ambient temperatures. The apparatus typically includes a heating block, a thermometer, and a means of observing the sample.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
The temperature is then gradually increased at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Method: Distillation or Thiele Tube Method
For determining the boiling point of a liquid like this compound, simple distillation or the Thiele tube method can be employed.[4][5]
-
Apparatus (Simple Distillation): A distillation flask, condenser, receiving flask, thermometer, and a heating source are required.[4]
-
Procedure (Simple Distillation):
-
A measured volume of the liquid (e.g., 5 mL) is placed in the distillation flask along with boiling chips.[4]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.
-
The liquid is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer. This stable temperature is the boiling point at the recorded atmospheric pressure.[4]
-
-
Apparatus (Thiele Tube): A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heating source are needed.[5]
-
Procedure (Thiele Tube):
-
A few drops of the liquid are placed in the small test tube.
-
The sealed capillary tube is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
-
Density Determination
Density is the mass of a substance per unit volume.
Method: Digital Density Meter (ASTM D4052)
A digital density meter provides a rapid and accurate measurement of density.[7][8] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[9]
-
Apparatus: A digital density meter.
-
Procedure:
-
The instrument is calibrated using a reference standard of known density, such as dry air and distilled water.
-
A small volume of the liquid sample is injected into the oscillating U-tube of the density meter.[9][10]
-
The instrument measures the oscillation period and calculates the density of the sample based on the calibration data.[10] The temperature of the measurement is precisely controlled by the instrument.
-
Logical Workflow: Synthesis
While specific proprietary synthesis methods may exist, a plausible and common route for the preparation of this compound involves the bromination of a suitable precursor. A logical workflow for its synthesis is depicted below.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, along with standard experimental protocols for their determination. The presented synthesis workflow offers a logical approach to its preparation. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this versatile compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. data.ntsb.gov [data.ntsb.gov]
Technical Guide: Safety and Handling of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (CAS No. 627526-90-3). The information is compiled from safety data sheets (SDS) to ensure the safe and effective use of this compound in a laboratory setting. Strict adherence to these guidelines is crucial to minimize risk and ensure a safe working environment.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and respiratory irritation.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms: [1]
Section 2: Toxicological and Physical Data
Section 3: Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1]
Table 2: Recommended Personal Protective Equipment [1]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Eye protection and face protection | Chemical splash goggles or a face shield should be worn. |
| Hand Protection | Protective gloves | Chemically resistant gloves are required. Always check glove compatibility. |
| Body Protection | Protective clothing | A laboratory coat or coveralls should be worn to protect against splashes. |
| Respiratory Protection | Not specified, but use in a well-ventilated area is required. | If inhalation risk is high, use a suitable respirator. |
Section 4: Handling and Storage Protocols
Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure the safety of laboratory personnel.
Safe Handling
-
Ventilation: Use only outdoors or in a well-ventilated area.[1]
-
Personal Contact: Avoid all personal contact, including inhalation of mists, vapors, or sprays.[1]
-
Hygiene: Do not eat, drink, or smoke when handling. Wash all exposed external body areas thoroughly after handling. Always wash hands with soap and water after handling.[1]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1]
-
Container Handling: Keep containers securely sealed when not in use. Avoid physical damage to containers.[1]
Storage
-
Conditions: Store in a well-ventilated place. Keep the container tightly closed.[1]
-
Security: Store locked up.[1]
-
Incompatibilities: Avoid contact with moisture and other incompatible materials.[1]
-
Packaging: Use polyethylene or polypropylene containers as recommended by the manufacturer. Ensure all containers are clearly labeled and free from leaks.[1]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
The following diagram outlines the initial first aid response to an exposure incident.
References
The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a moiety of significant interest. Its unique electronic properties and steric profile allow it to serve as a versatile bioisostere for common functional groups, profoundly influencing a molecule's lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the multifaceted role of the difluoromethyl group in drug design and development, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Physicochemical Properties of the Difluoromethyl Group
The introduction of a difluoromethyl group imparts a unique combination of properties to a molecule, distinct from both its non-fluorinated and perfluorinated counterparts.
Lipophilicity: The CF₂H group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a trifluoromethyl group.[1][2] This modulation of lipophilicity can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The change in the octanol-water partition coefficient (logP) upon substitution is context-dependent and influenced by the surrounding molecular framework.[3]
Hydrogen Bonding: A key feature of the difluoromethyl group is its capacity to act as a weak hydrogen bond donor.[4][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with protein residues, a characteristic not typically observed for methyl groups.[5] This allows the CF₂H group to mimic the hydrogen-bonding capabilities of hydroxyl, thiol, or amine groups.[1]
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the local electronic environment of the molecule. This can impact the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby affecting drug-target interactions and pharmacokinetic properties.
Data Presentation: Physicochemical and Biological Activity Data
To illustrate the impact of the difluoromethyl group, the following tables summarize key quantitative data for representative compounds.
Table 1: Comparison of Octanol-Water Partition Coefficients (logP)
| Parent Compound | logP | Difluoromethyl Analog | logP | ΔlogP (Analog - Parent) |
| Anisole | 2.11[6][7] | Difluoromethoxybenzene | 2.44[8][9] | +0.33 |
| Thioanisole | 2.74[1] | Difluoromethyl phenyl sulfide | Not Found | Not Found |
| Phenol | 1.48[10] | Difluoromethyl phenyl ether | Not Found | Not Found |
| Aniline | 0.90 | 4-(Difluoromethyl)aniline | 1.6[11] | +0.70 |
Table 2: Comparative Biological Activity of Difluoromethylated Drugs and Analogs
| Drug/Compound | Target | Parameter | Value | Reference |
| Omeprazole | H+/K+ ATPase | IC₅₀ | 2.4 µM | [12] |
| Pantoprazole (CF₂H analog) | H+/K+ ATPase | IC₅₀ | 6.8 µM | [12] |
| D-Ornithine | Ornithine Decarboxylase | IC₅₀ | ~1.5 mM | [7] |
| D-Eflornithine (D-DFMO) | Ornithine Decarboxylase | IC₅₀ | ~7.5 µM | [7] |
| PQR620 | mTOR | Kᵢ | 10.8 nM | [13] |
| PQR620 | pPKB (cellular) | IC₅₀ | 190 nM | [13] |
| PQR620 | pS6 (cellular) | IC₅₀ | 85.2 nM | [13] |
| BMS-962212 | Factor XIa | Kᵢ | 0.7 nM | [1][3][8] |
Table 3: In Vitro Metabolic Stability Data
| Compound | System | Half-life (t½) | % Remaining (at 1h) | Reference |
| JJC8-088 (methyl analog) | Mouse Liver Microsomes | Not Reported | 4% | [13] |
| JJC8-091 (difluoromethylsulfinyl analog) | Mouse Liver Microsomes | 60 min | Not Reported | [13] |
| WIN 54954 (methyl analog) | Monkey Liver Microsomes | Not Reported | Not Reported (18 metabolites) | [14] |
| Compound 9 (trifluoromethyl analog) | Monkey Liver Microsomes | Not Reported | Not Reported (2 minor metabolites) | [14] |
The Difluoromethyl Group as a Bioisostere
A primary application of the CF₂H group in medicinal chemistry is as a bioisosteric replacement for other functional groups.
-
Hydroxyl (OH) and Thiol (SH) Groups: The difluoromethyl group can mimic the hydrogen bond donating ability of hydroxyl and thiol groups while offering increased metabolic stability.[1][5] The C-F bonds are significantly stronger than C-H bonds, making the CF₂H group less susceptible to oxidative metabolism.[3]
-
Amine (NH₂) Group: The CF₂H group can also serve as a bioisostere for an amine group, participating in similar hydrogen bonding interactions.
-
Methyl (CH₃) Group: Replacing a methyl group with a difluoromethyl group can introduce a novel hydrogen bonding interaction that may enhance binding affinity to the target protein.[5] Furthermore, this substitution can block metabolic oxidation at that position.
Impact on Metabolic Stability
The high strength of the carbon-fluorine bond confers significant metabolic stability to the difluoromethyl group.[3] It is often introduced to block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes. By replacing a metabolically vulnerable methyl or methylene group with a CF₂H group, the half-life of a drug can be extended, leading to improved pharmacokinetic properties.[13][14]
Experimental Protocols
Synthesis of α-Difluoromethyl Amines via Nucleophilic Difluoromethylation
This protocol describes the stereoselective synthesis of α-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines.
Step 1: (Phenylsulfonyl)difluoromethylation of N-(tert-butylsulfinyl)aldimine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the N-(tert-butylsulfinyl)aldimine (1.1 equivalents) and difluoromethyl phenyl sulfone (1.0 equivalent).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium hexamethyldisilazide (LHMDS) (1.2 equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 10-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the (phenylsulfonyl)difluoromethylated adduct.
Step 2: Deprotection to the α-Difluoromethyl Amine
-
Dissolve the purified adduct from Step 1 in anhydrous methanol.
-
Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to yield the crude amine salt.
Visible-Light-Induced C-H Difluoromethylation of Heteroarenes
This protocol outlines a general procedure for the direct difluoromethylation of heteroarenes using a difluoromethyl radical source under visible light irradiation.
-
In a reaction vessel, combine the heteroarene substrate (1.0 equivalent), sodium difluoromethanesulfinate (NaSO₂CF₂H) (2.0 equivalents) as the CF₂H radical source, and diacetyl (5.0 equivalents) as a radical initiator in dimethyl sulfoxide (DMSO).
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to isolate the difluoromethylated heteroarene.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol details a common method for assessing the metabolic stability of a compound.
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Factor Xa Inhibition Assay
This protocol describes a chromogenic assay to measure the inhibitory activity of a compound against Factor Xa.
-
Reagent Preparation:
-
Prepare a solution of the test inhibitor at various concentrations.
-
Prepare a solution of human Factor Xa.
-
Prepare a solution of a chromogenic substrate specific for Factor Xa.
-
-
Assay Procedure:
-
In a 96-well plate, add the test inhibitor solution to the appropriate wells.
-
Add the Factor Xa solution to all wells except the blank.
-
Incubate the plate at a specified temperature for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the change in absorbance over time.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.
-
Applications in Drug Discovery: Signaling Pathways and Case Studies
The unique properties of the difluoromethyl group have been leveraged in the development of several successful drugs and clinical candidates that target a variety of signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.
Case Study: PQR620 PQR620 is a potent and selective inhibitor of both mTORC1 and mTORC2 that contains a difluoromethyl group.[13] This compound has demonstrated significant anti-tumor activity in various cancer cell lines. The difluoromethyl group in PQR620 is crucial for its high affinity and selectivity for mTOR, contributing to its favorable pharmacokinetic profile, including brain penetrance.[13]
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor XIa is a key enzyme in the amplification phase of this cascade.
Case Study: BMS-962212 BMS-962212 is a potent and selective inhibitor of Factor XIa that incorporates a difluoromethyl group.[1][3][8] By inhibiting Factor XIa, BMS-962212 effectively reduces thrombin generation and has shown promise as an antithrombotic agent with a potentially lower bleeding risk compared to traditional anticoagulants. The difluoromethyl group plays a key role in the binding of BMS-962212 to the active site of Factor XIa.
Drug Discovery Workflow with Difluoromethylation
The strategic incorporation of a difluoromethyl group is often considered during the lead optimization phase of drug discovery.
Conclusion
The difluoromethyl group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to modulate lipophilicity, act as a hydrogen bond donor, and enhance metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. The successful application of this moiety in a range of therapeutic agents highlights its broad utility. As synthetic methodologies for the introduction of the CF₂H group continue to evolve, its role in the design and development of next-generation therapeutics is poised to expand even further. This guide serves as a foundational resource for researchers seeking to harness the unique and advantageous properties of the difluoromethyl group in their drug discovery endeavors.
References
- 1. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Similarities and Differences Between Omeprazole vs. Pantoprazole [verywellhealth.com]
- 5. Scimplify Blogs | Thioanisole - Alternatives & Pros Cons [scimplify.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]
- 8. difluoromethoxybenzene [stenutz.eu]
- 9. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anisole (CAS 100-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
In-Depth Technical Guide to the Structure Elucidation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (CAS Number: 627526-90-3). Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for this specific compound, this document outlines the expected analytical characteristics based on established principles of spectroscopy and by drawing comparisons with structurally similar molecules. This guide is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed hypothetical experimental protocols and data interpretation are provided to facilitate its analysis.
Introduction
This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The presence of bromine, a difluoromethyl group, and a fluorine atom on the benzene ring imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its use in further synthetic applications and for regulatory purposes. This guide details the anticipated methodologies and spectral data for the unambiguous identification of its molecular structure.
Chemical Structure and Properties
The foundational information for this compound is summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 627526-90-3[2] |
| Molecular Formula | C₇H₄BrF₃[2] |
| Molecular Weight | 225.01 g/mol [2] |
| Predicted Density | 1.6 g/cm³[3] |
| Predicted Boiling Point | 191.8 ± 35.0 °C at 760 mmHg[3] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its atomic connectivity and environment.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.
-
Expected Chemical Shifts (δ) and Coupling Constants (J):
-
The proton on the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.
-
The aromatic protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the surrounding bromo, fluoro, and difluoromethyl substituents.
-
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts (δ):
-
Six distinct signals for the aromatic carbons are anticipated. The carbons bonded to the electronegative fluorine and bromine atoms will be significantly shifted.
-
The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
-
2.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.
-
Expected Chemical Shifts (δ):
-
Two distinct signals are expected: one for the aromatic fluorine and another for the two equivalent fluorines of the difluoromethyl group. The chemical shifts will be characteristic of these functional groups.
-
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| ¹H | |||
| Ar-H | 7.0 - 8.0 | m | |
| -CHF₂ | 6.5 - 7.5 | t | J(H-F) ≈ 50-60 |
| ¹³C | |||
| C-Br | 110 - 125 | s | |
| C-F | 160 - 170 | d | J(C-F) ≈ 240-260 |
| C-CHF₂ | 135 - 145 | t | J(C-F) ≈ 20-30 |
| Ar-C | 115 - 140 | m | |
| -CHF₂ | 110 - 120 | t | J(C-F) ≈ 230-250 |
| ¹⁹F | |||
| Ar-F | -100 to -120 | m | |
| -CHF₂ | -120 to -140 | d | J(F-H) ≈ 50-60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorption Bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching: ~1350-1100 cm⁻¹ (strong absorptions)
-
C-Br stretching: ~700-500 cm⁻¹
-
C-H bending (aromatic): ~900-675 cm⁻¹ (out-of-plane)
-
Table 2: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1350-1100 | Strong | C-F Stretch |
| 900-675 | Strong | Aromatic C-H Bend |
| 700-500 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺):
-
The mass spectrum should show a molecular ion peak at m/z 224 and an M+2 peak at m/z 226 of approximately equal intensity, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
-
-
Expected Fragmentation Pattern:
-
Loss of a bromine atom ([M-Br]⁺).
-
Loss of the difluoromethyl group ([M-CHF₂]⁺).
-
Other fragments characteristic of a substituted benzene ring.
-
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 226 | [M+2]⁺ (presence of ⁸¹Br) |
| 224 | [M]⁺ (presence of ⁷⁹Br) |
| 145 | [M-Br]⁺ |
| 173 | [M-CHF₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the characterization of this compound.
Synthesis
A potential synthetic route to this compound could involve the bromination of 1-(difluoromethyl)-3-fluorobenzene or the difluoromethylation of 1-bromo-3-fluorobenzene. A specific, validated protocol is not currently available in the public literature.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of 200 ppm, 64-128 scans, relaxation delay of 1-2 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Acquisition:
-
Inject the sample into the GC.
-
The mass spectrometer will be scanned over a mass range of, for example, 50-300 amu.
-
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Analytical Workflow
References
A Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene for Chemical Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its utility as a versatile building block in the synthesis of complex molecules.
Commercial Availability and Physicochemical Properties
This compound is commercially available from various chemical suppliers. It is typically supplied as a colorless to pale yellow liquid. The table below summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 627526-90-3 | [ChemBK, Santa Cruz Biotechnology] |
| Molecular Formula | C₇H₄BrF₃ | [ChemBK, Santa Cruz Biotechnology] |
| Molecular Weight | 225.01 g/mol | [Santa Cruz Biotechnology] |
| Appearance | Colorless liquid | [ChemBK] |
| Boiling Point | 126-127 °C | [ChemBK] |
| Density | 1.77 g/cm³ | [ChemBK] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ethyl acetate. | [ChemBK] |
Synthetic Routes and Experimental Protocols
A potential precursor for this synthesis is 3-Bromo-5-fluorobenzaldehyde , which is commercially available. The difluoromethyl group can be introduced via fluorination of the aldehyde. Subsequently, the formyl group can be converted to an amino group, which is then transformed into the target bromo-compound via a Sandmeyer reaction.
Proposed Synthetic Pathway:
A logical synthetic approach would start from 3-bromo-5-fluoroaniline. The amino group could be transformed into a difluoromethyl group through a multi-step process, followed by the introduction of the bromine atom at the desired position. However, given the commercial availability of precursors like 3-bromo-5-fluorobenzaldehyde, a more direct route is proposed below.
2.1. Proposed Synthesis of this compound
This proposed protocol is based on analogous reactions and standard organic chemistry transformations.
Step 1: Difluoromethylation of 3-Bromo-5-fluorobenzaldehyde
-
Reaction: Conversion of the aldehyde functional group to a difluoromethyl group. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Experimental Protocol (Hypothetical):
-
In a flame-dried, inert-atmosphere flask, dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the stirred solution.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cautiously quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
2.2. Alternative Route: Sandmeyer Reaction
An alternative, and commonly employed method for the synthesis of aryl bromides, is the Sandmeyer reaction.[1][2] This would involve the diazotization of the corresponding aniline, 3-(difluoromethyl)-5-fluoroaniline, followed by treatment with a copper(I) bromide solution.
-
Experimental Protocol (Hypothetical, based on Sandmeyer reaction of analogous anilines):
-
Diazotization: Dissolve 3-(difluoromethyl)-5-fluoroaniline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the mixture at 90-100 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
Reactivity and Applications in Drug Discovery
Fluorinated aromatic compounds are of significant importance in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[3][4] this compound serves as a valuable building block for the introduction of the 3-(difluoromethyl)-5-fluorophenyl moiety into target molecules.
The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.[5][6] this compound can be readily coupled with various boronic acids or their esters to generate substituted biaryl compounds.
-
General Experimental Protocol (based on standard Suzuki-Miyaura conditions):
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction allows for the synthesis of a wide range of N-aryl amines from this compound.
-
General Experimental Protocol (based on standard Buchwald-Hartwig conditions):
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 120 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Safety Information
This compound is an organic halide and should be handled with appropriate safety precautions. It may be irritating to the eyes, skin, and respiratory system.[9] It is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong oxidizing agents and strong acids.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially available building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and two different fluorine-containing moieties, allows for the strategic introduction of these groups into complex molecular architectures. The plausible synthetic routes and its utility in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, underscore its potential for the development of novel pharmaceuticals and functional materials. Researchers and scientists are encouraged to explore the use of this versatile intermediate in their synthetic endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed involves a two-step process: the formylation of 1,3-dibromo-5-fluorobenzene to yield 3-bromo-5-fluorobenzaldehyde, followed by the deoxodifluorination of the aldehyde functionality to afford the target compound. This guide includes comprehensive experimental procedures, tabulated data for quick reference, and a visual representation of the synthetic pathway.
Introduction
This compound is a valuable synthetic intermediate due to the presence of three distinct halogen moieties, each offering a handle for further chemical modification. The difluoromethyl group, in particular, is a bioisostere of hydroxyl and thiol groups and can enhance the lipophilicity and metabolic stability of drug candidates. This document outlines a reliable laboratory-scale synthesis of this versatile compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | C₆H₃Br₂F | 253.90 | Not specified |
| 3-Bromo-5-fluorobenzaldehyde | 188813-02-7 | C₇H₄BrFO | 203.01 | White to pale-yellow solid[1] |
| This compound | 627526-90-3 | C₇H₄BrF₃ | 225.01 | Not specified |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1. Formylation | 1,3-Dibromo-5-fluorobenzene | Isopropylmagnesium chloride, N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 0 to 20 | 15.5 hours | 3-Bromo-5-fluorobenzaldehyde | 81.0[2] |
| 2. Difluoromethylation | 3-Bromo-5-fluorobenzaldehyde | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (DCM) | -78 to Room Temp. | 16 hours | This compound | 60[1] |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde
This procedure describes the formylation of 1,3-dibromo-5-fluorobenzene via a Grignard reaction followed by quenching with DMF.
Materials:
-
1,3-Dibromo-5-fluorobenzene (4.0 g, 15.70 mmol)
-
2M Isopropylmagnesium chloride in THF (10 mL, 20 mmol)
-
N,N-Dimethylformamide (DMF) (2.5 mL, 31.50 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask maintained under an inert atmosphere and cooled in an ice bath, a solution of 1,3-dibromo-5-fluorobenzene (4.0 g, 15.70 mmol) in 5 mL of anhydrous THF is prepared.
-
To this solution, 2M isopropylmagnesium chloride in THF (10 mL, 20 mmol) is added.
-
The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm to 20°C for 30 minutes.
-
The mixture is cooled back down to 0°C, and N,N-dimethylformamide (2.5 mL, 31.50 mmol) is added dropwise.
-
The reaction is stirred for an additional 1.5 hours at 0°C and then for 12 hours at room temperature.
-
The reaction is quenched by the addition of 20 mL of saturated ammonium chloride solution.
-
The aqueous layer is extracted three times with 50 mL portions of ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 3-bromo-5-fluorobenzaldehyde as a yellow liquid (2.57 g, 81.0% yield).[2]
Step 2: Synthesis of this compound
This procedure details the deoxodifluorination of 3-bromo-5-fluorobenzaldehyde using diethylaminosulfur trifluoride (DAST).[1]
Materials:
-
3-Bromo-5-fluorobenzaldehyde (15 g, 73.89 mmol)
-
Diethylaminosulfur trifluoride (DAST) (39 mL, 295.5 mmol)
-
Dichloromethane (DCM) (150 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-bromo-5-fluorobenzaldehyde (15 g, 73.89 mmol) in dichloromethane (150 mL) is prepared in a flask under an inert atmosphere and cooled to -78°C.
-
DAST (39 mL, 295.5 mmol, 4 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion of the reaction, the mixture is carefully poured into ice-cold water and neutralized with a saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted three times with 200 mL portions of dichloromethane.
-
The combined organic layers are washed with water (200 mL) and brine (200 mL), dried over anhydrous sodium sulfate, and concentrated in a vacuum.
-
The crude product is purified by flash chromatography to afford this compound (10 g, 60% yield).[1]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Discussion
The presented two-step synthesis provides a clear and reproducible method for obtaining this compound. The initial Grignard-based formylation is a standard and effective method for introducing an aldehyde group onto an aromatic ring. The subsequent deoxodifluorination using DAST is a common and reliable transformation for converting aldehydes to difluoromethyl groups. It is important to handle DAST with care as it is a moisture-sensitive and potentially hazardous reagent. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The yields reported are substantial for a multi-step synthesis of a complex fluorinated molecule. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, could potentially lead to improved yields.
References
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the Suzuki coupling of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl and fluoro substituents. The electron-withdrawing nature of these groups presents specific challenges and opportunities in catalyst selection and reaction optimization. These application notes provide a comprehensive guide to performing this transformation, including detailed experimental procedures, a summary of reaction conditions, and a visual representation of the workflow.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the aryl bromide substrate generally facilitates this step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions have been compiled from literature precedents involving structurally similar electron-deficient and fluorinated aryl bromides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12-18 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 80-90 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (3) | - | K₂CO₃ (2.0) | DMF/H₂O (9:1) | 90 | 16 | 75-85 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O (3:1:1) | 80 | 24 | 70-80 |
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol provides a detailed methodology for a typical Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (4 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flask, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, an electron-deficient aryl bromide. The presence of both a fluoro and a difluoromethyl group significantly influences the electronic properties of the aromatic ring, making it a challenging yet valuable substrate in the synthesis of novel chemical entities. These protocols are designed to serve as a robust starting point for researchers, with recommendations for optimization to achieve high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the Pd(0) catalyst.[1]
The efficiency of this cycle is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. For electron-deficient aryl halides like the one , careful selection of these components is critical to favor the desired reductive elimination over potential side reactions.
Recommended Materials and Reagents
| Component | Recommended Reagents | Purpose |
| Aryl Halide | This compound | Substrate |
| Amine | Primary or secondary aliphatic or aromatic amines | Nucleophile |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos, or other bulky, electron-rich biaryl phosphine ligands | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | NaOtBu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | Promotes deprotonation of the amine |
| Solvent | Toluene, Dioxane, THF (tetrahydrofuran), t-BuOH (tert-Butanol) (anhydrous) | Reaction medium |
| Inert Gas | Argon or Nitrogen | Prevents oxidation of the catalyst and reagents |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and temperature may be necessary depending on the specific amine used.
Protocol 1: General Procedure for Coupling with Aromatic Amines
This protocol is suitable for the coupling of this compound with a range of primary and secondary aromatic amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aromatic amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Add the aromatic amine via syringe, followed by the anhydrous toluene.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-(difluoromethyl)-5-fluorophenyl)arylamine.
Protocol 2: General Procedure for Coupling with Aliphatic Amines
This protocol is adapted for the coupling with primary and secondary aliphatic amines, which may require slightly different conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aliphatic amine (1.5 mmol, 1.5 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Screw-cap vial with a PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄ to a screw-cap vial containing a magnetic stir bar.
-
Seal the vial with the cap.
-
Remove the vial from the glovebox (if used) and add the aliphatic amine via syringe, followed by the anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
Since no specific literature data for this compound was found, the following tables present a proposed screening process for optimizing the reaction conditions based on protocols for analogous electron-deficient aryl bromides. Researchers should adapt these based on their initial findings.
Table 1: Ligand and Base Screening for Amination with Morpholine
| Entry | Ligand (4 mol%) | Base (1.4 equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 24 | To be determined |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 24 | To be determined |
| 3 | BrettPhos | NaOtBu | Toluene | 100 | 24 | To be determined |
| 4 | XPhos | K₃PO₄ | Dioxane | 110 | 24 | To be determined |
| 5 | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | To be determined |
| 6 | RuPhos | LHMDS | THF | 80 | 24 | To be determined |
Reaction Conditions: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Solvent (5 mL).
Table 2: Catalyst Loading and Temperature Optimization
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 4 | 100 | 24 | To be determined |
| 2 | 1 | 2 | 100 | 24 | To be determined |
| 3 | 0.5 | 1 | 100 | 24 | To be determined |
| 4 | 2 | 4 | 80 | 24 | To be determined |
| 5 | 2 | 4 | 120 | 24 | To be determined |
Reaction Conditions based on the best result from Table 1.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination experiment.
References
Application Notes and Protocols for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a valuable fluorinated building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine and a difluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides an overview of its applications and generalized protocols for its use in key synthetic transformations.
Key Applications in API Synthesis
The primary application of this compound in API synthesis is as a key intermediate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, which are common motifs in various therapeutic agents, including kinase inhibitors and GPCR modulators.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals.
-
Sonogashira Coupling: For the introduction of alkyne moieties, which can serve as rigid linkers or be further functionalized in the synthesis of complex APIs.
The difluoromethyl group is often incorporated into drug candidates as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols for the application of this compound in common cross-coupling reactions. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 equiv) to the vessel.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the base (1.2-2.0 equiv).
-
In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.1-1.5 equiv) in the anhydrous solvent.
-
Add the solution of the aryl bromide and amine to the Schlenk tube containing the catalyst and base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This protocol provides a general procedure for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the copper(I) salt (0.02-0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide a template for summarizing quantitative data from the optimization of these cross-coupling reactions.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | e.g., 75 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | e.g., 82 |
| 3 | ... | ... | ... | ... | ... | ... | ... |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | e.g., 88 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | e.g., 79 |
| 3 | ... | ... | ... | ... | ... | ... | ... |
Table 3: Optimization of Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | e.g., 91 |
| 2 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 4 | e.g., 95 |
| 3 | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: General workflow for cross-coupling reactions.
Application Notes and Protocols for Sonogashira Coupling with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically between the sp²-hybridized carbons of aryl or vinyl halides and the sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is renowned for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base.[1]
Aryl bromides are common substrates in Sonogashira couplings due to their ready availability and reactivity, which is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[4] This reactivity profile allows for selective couplings in molecules containing multiple different halogen atoms.[5] These application notes provide detailed experimental protocols for the successful Sonogashira coupling of aryl bromides with terminal alkynes, with a focus on reaction conditions, catalyst selection, and achievable yields. Both traditional copper-co-catalyzed and more recent copper-free methodologies are discussed to provide a comprehensive guide for researchers.
Catalytic Cycle and Reaction Mechanism
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism comprises two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) complex.
-
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
In copper-free Sonogashira reactions, the mechanism is slightly different. The deprotonation of the alkyne is thought to occur after its coordination to the palladium center, facilitated by the base.[2]
Experimental Workflow
The general workflow for a Sonogashira coupling reaction is depicted below. This process involves the careful assembly of reactants and catalysts under an inert atmosphere, followed by the reaction itself, and finally, product workup and purification.
Caption: A generalized workflow for performing a Sonogashira coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Sonogashira coupling of various aryl bromides with different terminal alkynes under both copper-catalyzed and copper-free conditions.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Diisopropylamine | THF | RT | 3 | 89 |
| 2 | 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ (2) | 1 | Triethylamine | DMF | 50 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 1.5 | Piperidine | Toluene | 80 | 6 | 95 |
| 4 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | 1 | Triethylamine | Acetonitrile | 60 | 16 | 85 |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-bromobenzoate | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | N,N-Diisopropylethylamine | DMF | RT | 24 | 98 |
| 2 | 4-Bromoanisole | Phenylacetylene | PdCl₂(CH₃CN)₂ (3) | X-Phos (6) | Cs₂CO₃ | Water with 3% PTS | RT | 20 | 99 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Octyne | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 91 |
| 4 | 3-Bromopyridine-N-oxide | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | N,N-Diisopropylethylamine | DMF | RT | 24 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general method for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl bromide.[4]
Materials:
-
Aryl bromide (1.0 eq, 0.81 mmol)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[4]
-
Stir the reaction mixture for 3 hours at room temperature.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.[4]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[4]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol describes a mild and general method for the copper-free Sonogashira coupling of aryl bromides with acetylenes at room temperature.[7]
Materials:
-
Aryl bromide (1.0 eq, 2.12 mmol)
-
Terminal alkyne (1.1 eq)
-
Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 10 wt % solution in hexanes, 10 mol%)
-
Base (e.g., N,N-Diisopropylethylamine, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or 2-MeTHF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Add the aryl bromide (2.12 mmol) and (AllylPdCl)₂ (0.053 mmol) to a dry Schlenk tube.[7]
-
Seal the tube with a rubber septum, then degas and backfill with nitrogen or argon three times.[7]
-
Add the anhydrous, degassed solvent (e.g., acetonitrile, 2.5 mL).[7]
-
Add the P(t-Bu)₃ solution (0.21 mmol) and the base (e.g., N,N-Diisopropylethylamine, 4.24 mmol) to the reaction mixture.[7]
-
Finally, add the terminal alkyne (2.33 mmol) via syringe.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC, GC-MS, or high-performance liquid chromatography (HPLC).[7]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The Sonogashira coupling reaction proceeds through a well-defined catalytic cycle. The diagram below illustrates the key steps in the copper-co-catalyzed mechanism.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion
The Sonogashira coupling of aryl bromides is a highly effective and reliable transformation for the synthesis of a diverse range of substituted alkynes. The choice between a copper-catalyzed and a copper-free protocol often depends on the specific substrates, functional group tolerance, and desired purity of the final product, as copper-free methods can avoid issues with alkyne homocoupling and simplify purification.[7] The provided protocols and data serve as a comprehensive guide for researchers to design and execute these powerful C-C bond-forming reactions in their synthetic endeavors.
References
Application Notes and Protocols for Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key intermediates used in the production of modern agrochemicals. The selected examples represent important classes of heterocyclic compounds—pyrazoles, triazoles, and pyridines—and showcase common yet powerful synthetic methodologies.
Case Study 1: Synthesis of a Pyrazole-Carboxamide Fungicide Intermediate
Application Note: Pyrazole-4-carboxamides are a cornerstone of modern fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs).[1] A key intermediate for many of these active ingredients, including Fluxapyroxad, is a substituted biphenyl amine. The synthesis of this intermediate, 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, demonstrates a highly efficient and practical route employing a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for constructing C-C bonds, which is fundamental in agrochemical synthesis.[2] The subsequent hydrolysis and Hofmann degradation steps complete the transformation to the target amine.
Data Presentation: Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine
| Step | Reaction | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PCy₃·HBF₄, NaOH | ~97 | - | [3] |
| 2 | Nitrile Hydrolysis | H₂SO₄ | ~95 | - | [3] |
| 3 | Hofmann Degradation | NaClO, NaOH | ~81 | - | [3] |
| Overall | Three-Step Synthesis | - | 73 | >99.8 | [4] |
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to Synthesize 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-carbonitrile [3]
-
To a 10 L three-necked, round-bottomed flask equipped with a mechanical stirrer and condenser, add o-chlorobenzonitrile (275.8 g, 2 mol), toluene (4 L), and H₂O (1 L).
-
Charge the flask with tetrabutylammonium bromide (96.6 g, 0.3 mol), sodium hydroxide (160.5 g, 4 mol), (3,4,5-trifluorophenyl)boronic acid (457.6 g, 2.6 mol), Pd(PPh₃)₄ (462 mg, 0.02 mol%), and PCy₃·HBF₄ (294 mg).
-
Stir the mixture until all solids are dissolved.
-
Heat the reaction mixture to reflux (85 °C) and maintain for 12 hours.
-
Monitor the reaction by TLC or GC until completion.
-
Cool the reaction mixture, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Hydrolysis to 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-carboxamide [3]
-
In a 10 L three-necked, round-bottomed flask, add the crude 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-carbonitrile (approx. 1 mol), toluene (160 mL), and concentrated sulfuric acid (163.4 mL, 3 mol).
-
Stir the resulting mixture at 80 °C for 24 hours.
-
Cool the reaction and quench by the slow addition of cold H₂O (500 mL).
-
Add ethyl acetate (500 mL) followed by a solution of sodium hydroxide (240.3 g, 6 mol) in H₂O (500 g) while maintaining the temperature between 25–30 °C.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the carboxamide.
Step 3: Hofmann Degradation to 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine [3]
-
To a 10 L three-necked round-bottomed flask, add ethanol (2.5 L), sodium hydroxide grains (160.2 g, 4 mol), and 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-carboxamide (251.3 g, 1 mol).
-
Stir for 5 minutes and then cool the mixture to 0-5 °C.
-
Add 7.5% sodium hypochlorite (NaClO) solution (1.5 L, 1.5 mol) while maintaining the temperature at 0-5 °C.
-
Stir the mixture at this temperature for 2 hours.
-
Warm the reaction to 50 °C and hold for 2 hours.
-
Cool the mixture and perform extractions with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Visualization
Caption: Synthetic workflow for a key Fluxapyroxad intermediate.
Caption: Mode of action of SDHI fungicides like Fluxapyroxad.
Case Study 2: Synthesis of a Triazole Plant Growth Regulator Intermediate
Application Note: Triazole compounds are widely used in agriculture, not only as fungicides but also as plant growth regulators (PGRs). Paclobutrazol is a prominent PGR that inhibits gibberellin biosynthesis, leading to more compact plants with improved stress tolerance.[5] The synthesis of its precursor involves a two-step process starting from commercially available materials. The first step is a nucleophilic substitution to form 1-(4,4-dimethyl-3-oxopentan-2-yl)-1H-1,2,4-triazole. This is followed by an aldol condensation with 4-chlorobenzaldehyde to yield the immediate precursor to Paclobutrazol, which is then reduced to the final product.
Data Presentation: Synthesis of Paclobutrazol Precursor
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Nucleophilic Substitution | 1,2,4-triazole, α-chloro pinacolone, K₂CO₃ | >90 | |
| 2 | Aldol Condensation | 4-chlorobenzaldehyde, triethylamine | ~85-90 |
Experimental Protocols
Protocol adapted from CN103664809A.
Step 1: Synthesis of 1-(4,4-dimethyl-3-oxopentan-2-yl)-1H-1,2,4-triazole
-
In a reaction flask, add 1,2,4-triazole (7.99g, 0.11 mol), potassium carbonate (8.45g, 0.06 mol), and ethanol (45g).
-
Heat the mixture to 60 °C with stirring.
-
Over a period of 1 hour, add α-chloro pinacolone (14.15g, 0.1 mol) dropwise to the reaction flask.
-
After the addition is complete, maintain the reaction at 60 °C for 3 hours.
-
Monitor the reaction by GC to confirm the consumption of α-chloro pinacolone (<1%).
-
Cool the reaction mixture and filter to recover the potassium carbonate.
-
Evaporate the ethanol from the filtrate under normal pressure to obtain the crude intermediate product.
Step 2: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one
-
To the crude intermediate from Step 1 (approx. 18g), add toluene (60g), 4-chlorobenzaldehyde (13.7g, 0.095 mol), and triethylamine (1g).
-
Heat the mixture to 120 °C and reflux for 4 hours, using a Dean-Stark trap to remove water.
-
Monitor the reaction by GC to confirm the consumption of 4-chlorobenzaldehyde (<1%).
-
Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The residue is the target intermediate (approx. 30g).
-
This intermediate can be directly used in the subsequent reduction step to yield Paclobutrazol.
Visualization
Caption: Synthetic workflow for a key Paclobutrazol intermediate.
Caption: Paclobutrazol inhibits ent-kaurene oxidase in the GA pathway.
Case Study 3: Synthesis of a Neonicotinoid Insecticide from a Pyridine Intermediate
Application Note: Neonicotinoids are a major class of insecticides that act on the insect central nervous system. Imidacloprid is a widely used systemic insecticide in this class. Its synthesis relies on the key pyridine intermediate, 2-chloro-5-(chloromethyl)pyridine. The final step in the manufacturing process is a condensation reaction between this chlorinated pyridine intermediate and 2-nitroiminoimidazolidine. This reaction highlights the importance of functionalized pyridine rings as building blocks in modern agrochemicals.
Data Presentation: Final Step in Imidacloprid Synthesis
| Reactant 1 | Reactant 2 | Base/Solvent | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-(chloromethyl)pyridine | 2-nitroiminoimidazolidine | Potassium Carbonate / Acetonitrile | 80 | >95 |
Experimental Protocol
Protocol adapted from EP500952.
-
To a solution of dimethyl N-nitroimidodithiocarbonate (2.50 g, 15 mmol) in dichloromethane (10 ml), add N-(2-chloro-5-pyridylmethyl)ethylenediamine (2.78 g, 15 mmol) with stirring at 25 to 32 °C under ice cooling.
-
Stir the reaction mixture at room temperature for an additional 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude crystal deposited from ethanol and dry.
-
This yields 3.07 g of 1-(2-Chloro-5-pyridylmethyl)-2-(nitroimino)imidazolidine (Imidacloprid). The yield is 80.0%.
Alternative Protocol:
-
In a suitable reaction vessel, reflux a mixture of 2-nitroiminoimidazolidine and an organic solvent (e.g., acetonitrile).
-
Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the refluxing mixture.
-
An alkali carbonate (e.g., potassium carbonate) is present as a base.
-
Maintain reflux until the reaction is complete (monitor by TLC or HPLC).
-
After completion, cool the mixture, filter off the salts, and concentrate the filtrate.
-
The crude product can be purified by recrystallization.
Visualization
Caption: Final condensation step in the synthesis of Imidacloprid.
Caption: Imidacloprid blocks nicotinic acetylcholine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 5. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
Application Notes and Protocols for C-N Bond Formation Using 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethyl and fluoro substituents. These groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The formation of a carbon-nitrogen (C-N) bond is a critical transformation for the incorporation of this moiety into a wide range of compounds. This document provides detailed application notes and protocols for the two most common and effective methods for C-N bond formation using this compound: the Buchwald-Hartwig amination and the Ullmann condensation.
Core Concepts
The primary strategies for the arylation of amines with this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It generally proceeds under milder conditions than the Ullmann condensation and has a broad substrate scope. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired N-aryl amine.[1]
-
Ullmann Condensation: This is a copper-catalyzed reaction that is also effective for C-N bond formation.[2] Traditionally, it requires harsh reaction conditions, including high temperatures. However, the use of ligands can facilitate the reaction under milder conditions. The mechanism is believed to involve the formation of a copper-amide intermediate which then reacts with the aryl halide.[2]
The electron-withdrawing nature of the difluoromethyl and fluoro groups on this compound can influence the reactivity of the C-Br bond, making it generally more susceptible to oxidative addition in cross-coupling reactions.
Data Presentation
The following tables summarize representative reaction conditions and yields for the C-N coupling of aryl bromides with various amines, providing a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | 75-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18-24 | 80-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 16-24 | 70-90 |
| 4 | Imidazole | tBuBrettPhos Pd precatalyst (2-5) | - | K₂CO₃ (2) | tBuOH | 80-100 | 12-24 | 60-85 |
Data is compiled from analogous reactions in the literature and should serve as a guideline.
Table 2: Representative Conditions for Ullmann Condensation of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (5-10) | L-proline (10-20) | K₂CO₃ (2) | DMSO | 90-120 | 24 | 60-85 |
| 2 | Alkyl amine | CuI (10) | N,N'-dimethylethylenediamine (20) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | 24-48 | 50-75 |
| 3 | Heterocyclic amine | Cu₂O (10-20) | None | Aqueous NH₃ | NMP | 110-120 | 24-48 | 70-95 |
| 4 | Aniline | Copper powder (stoichiometric) | None | K₂CO₃ (2) | DMF | 150-180 | 24 | 40-70 |
Data is compiled from analogous reactions in the literature and should serve as a guideline.
Experimental Protocols
Mandatory Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) before use. Solvents should be anhydrous and degassed.
Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Amine
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add this compound and the aryl amine to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(3-(difluoromethyl)-5-fluorophenyl)arylamine.
Protocol 2: Ullmann Condensation of this compound with a Primary Aliphatic Amine
This protocol describes a copper-catalyzed C-N coupling reaction with a primary aliphatic amine.
Materials:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry reaction vial, add CuI, L-proline, and K₂CO₃.
-
Add this compound and the primary aliphatic amine.
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-3-(difluoromethyl)-5-fluoroaniline.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified workflow of the Ullmann condensation.
References
Synthesis of Fluorinated Heterocycles: Application Notes for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction:
I. Potential Synthetic Pathways
The primary route for incorporating the 1-Bromo-3-(difluoromethyl)-5-fluorobenzene moiety into heterocyclic systems is through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is the most reactive site for such transformations.
Figure 1. Key cross-coupling strategies for the synthesis of fluorinated heterocycles from this compound.
II. Experimental Protocols (Generalized)
The following are generalized protocols for the two major classes of cross-coupling reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for achieving high yields and purity with the specific substrate this compound.
A. Buchwald-Hartwig Amination for N-Aryl Heterocycle Synthesis
This reaction is a powerful method for the formation of C-N bonds, enabling the coupling of an aryl halide with an amine. In this context, various nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, indoles, carbazoles) can be directly coupled.
Protocol Workflow:
Figure 2. General workflow for a Buchwald-Hartwig amination reaction.
Detailed Methodology:
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired heterocyclic amine (1.1-1.5 eq), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu; 1.5-3.0 eq).
-
Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%) and the appropriate phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). The concentration should be appropriate for the scale of the reaction (typically 0.1-1.0 M).
-
Reaction Execution: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by freeze-pump-thaw cycles. Heat the reaction to the optimized temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. Suzuki-Miyaura Coupling for C-Aryl Heterocycle Synthesis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, coupling an aryl halide with an organoboron compound. This is particularly useful for synthesizing heterocycles where the new bond is to a carbon atom of the heterocyclic ring.
Protocol Workflow:
Figure 3. General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Methodology:
-
Reagent Preparation: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the heterocyclic boronic acid or boronic ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a ligand; 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
-
Reaction Execution: Degas the mixture and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction progress using an appropriate analytical method.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
III. Data Presentation (Hypothetical)
As no specific experimental data is available, the following tables are templates to be populated by the researcher upon successful execution of the described protocols.
Table 1: Buchwald-Hartwig Amination Reaction Parameters (Template)
| Entry | Heterocyclic Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | |||||||
| 2 | Pyrazole | |||||||
| 3 | Indole | |||||||
| 4 | Carbazole |
Table 2: Suzuki-Miyaura Coupling Reaction Parameters (Template)
| Entry | Heterocyclic Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | |||||||
| 2 | Thiophene-2-boronic acid | |||||||
| 3 | Furan-2-boronic acid | |||||||
| 4 | Quinoline-8-boronic acid pinacol ester |
Disclaimer: The protocols and workflows provided are generalized and intended for informational purposes. The synthesis of any chemical compound should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The reactivity of this compound may vary, and optimization of the reaction conditions is essential.
Application Notes and Protocols: Lithiation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the 3-(difluoromethyl)-5-fluorophenyl moiety into target molecules. The difluoromethyl group is of significant interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and pharmacokinetic properties of drug candidates. Lithiation of this aryl bromide via lithium-halogen exchange provides a powerful nucleophilic intermediate that can react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This document provides a representative protocol for the lithiation of this compound.
Reaction Principle: Lithium-Halogen Exchange
The lithiation of this compound is achieved through a lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), reacts with the aryl bromide. The electropositive lithium atom exchanges with the bromine atom, forming the more stable aryllithium species and an alkyl bromide byproduct. This reaction is generally very fast and is conducted at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent to prevent side reactions and decomposition of the organolithium intermediate.[1]
Data Presentation
Due to the lack of a specific published procedure for this exact substrate, the following table outlines a representative protocol based on general principles for the lithiation of similar aryl bromides.[1][2][3][4]
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Starting aryl bromide. |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | Commonly used for lithium-halogen exchange; less sterically hindered than t-BuLi. |
| Stoichiometry (n-BuLi) | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ethereal solvent that effectively solvates the lithium cation. Must be rigorously dried.[1] |
| Concentration | 0.2 - 0.5 M | A typical concentration range to maintain solubility and control reaction kinetics. |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for preventing side reactions and decomposition of the aryllithium species.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive towards oxygen and moisture.[1] |
| Reaction Time (Lithiation) | 30 - 60 minutes | Generally sufficient for complete lithium-halogen exchange at low temperatures.[1] |
| Quenching Electrophile | Dependent on desired product (e.g., DMF, aldehydes, ketones, CO2) | The aryllithium is a potent nucleophile that reacts with a wide variety of electrophiles. |
| Work-up | Saturated aqueous NH₄Cl solution | To quench any remaining organolithium species. |
Experimental Protocol
This protocol describes a general procedure for the lithiation of this compound and subsequent quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Septa
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Dry ice/acetone bath
Procedure:
-
Preparation of Reaction Vessel:
-
Thoroughly dry a round-bottom flask equipped with a magnetic stir bar by heating under vacuum and cooling under an inert atmosphere.
-
Seal the flask with a rubber septum and maintain a positive pressure of inert gas (Argon or Nitrogen).
-
-
Addition of Substrate and Solvent:
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the flask.
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.3 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes. Ensure the needle tip is below the surface of the solution.
-
Monitor the internal temperature to prevent any significant increase.
-
Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and let it stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the flask in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted product.
-
Mandatory Visualization
Caption: Workflow for the lithiation of this compound.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and will ignite on contact with air and moisture. It is also corrosive. Handle only under an inert atmosphere by trained personnel. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires thermal gloves to prevent frostbite.
-
Quenching: The quenching of organolithium reagents is highly exothermic. Perform the quench slowly at low temperatures to control the reaction rate.
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should conduct their own risk assessment and optimize reaction conditions for their specific application and scale. It is highly recommended to perform a small-scale test reaction first.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in improving reaction yields and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the fluorination of 3-Bromo-5-fluorobenzaldehyde using diethylaminosulfur trifluoride (DAST).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reaction time. Monitor the reaction progress using TLC or GC-MS. - Temperature: Ensure the reaction is maintained at the optimal temperature. For the DAST reaction, it is crucial to add the reagent at a low temperature (-78°C) and then allow it to slowly warm to room temperature. |
| Degradation of DAST: DAST is sensitive to moisture and can decompose, reducing its effectiveness. | - Reagent Quality: Use freshly opened or properly stored DAST. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Substrate Quality: Impurities in the starting 3-Bromo-5-fluorobenzaldehyde can interfere with the reaction. | - Purification: Purify the starting material by recrystallization or column chromatography before use. | |
| Formation of Side Products | Over-fluorination or side reactions: DAST can sometimes lead to the formation of undesired byproducts. | - Stoichiometry: Use the correct stoichiometry of DAST. An excess can sometimes lead to side reactions. - Temperature Control: Maintain strict temperature control during the addition of DAST. |
| Reaction with residual water: Any moisture in the reaction can lead to the formation of hydrolysis byproducts. | - Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the experiment. | |
| Difficult Product Isolation | Emulsion during workup: The reaction mixture may form an emulsion during the aqueous workup, making separation difficult. | - Brine Wash: Wash the organic layer with a saturated brine solution to help break the emulsion. - Filtration: Passing the mixture through a pad of Celite can sometimes help. |
| Co-elution during chromatography: The product may co-elute with impurities during column chromatography. | - Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. - Alternative Purification: Consider other purification techniques such as distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently reported method is the fluorination of 3-Bromo-5-fluorobenzaldehyde with diethylaminosulfur trifluoride (DAST).[1] This reaction directly converts the aldehyde functional group into a difluoromethyl group.
Q2: My yield for the DAST fluorination is consistently low (around 60%). How can I improve it?
A2: Achieving yields higher than the reported 60% can be challenging.[1] Besides the troubleshooting steps mentioned above, consider the following:
-
Slow Addition of DAST: Add the DAST solution dropwise at a very slow rate to the cooled solution of the aldehyde to maintain better control over the reaction exotherm.
-
Alternative Fluorinating Agents: Explore other fluorinating agents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which is known to sometimes offer better yields and fewer side products in difficult fluorinations.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, several other strategies for introducing a difluoromethyl group onto an aromatic ring have been developed. These are often referred to as late-stage difluoromethylation reactions and could be adapted for this specific molecule. Some promising approaches include:
-
Copper-catalyzed difluoromethylation: Using reagents like TMSCF₂H (difluoromethyltrimethylsilane) in the presence of a copper catalyst.[2][3]
-
Nickel-catalyzed difluoromethylation: Employing difluoromethyl zinc reagents with a nickel catalyst, which can be effective for aryl bromides.[4]
-
Photoredox catalysis: This modern approach allows for difluoromethylation under mild conditions.
Q4: How can I synthesize the starting material, 3-Bromo-5-fluorobenzaldehyde?
A4: 3-Bromo-5-fluorobenzaldehyde can be synthesized through a few different routes. One common method is the oxidation of (3-bromo-5-fluorophenyl)methanol.[1] Another approach involves the formylation of 1,3-dibromo-5-fluorobenzene via a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF).[1]
Q5: What are the key safety precautions when working with DAST?
A5: DAST is a hazardous reagent and must be handled with extreme caution in a well-ventilated fume hood. It is highly toxic, corrosive, and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. Ensure that the reaction is conducted under strictly anhydrous conditions.
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of this compound from 3-Bromo-5-fluorobenzaldehyde using DAST.
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| 3-Bromo-5-fluorobenzaldehyde | DAST | DCM | 60 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the fluorination of 3-Bromo-5-fluorobenzaldehyde using DAST.[1]
Materials:
-
3-Bromo-5-fluorobenzaldehyde
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere, cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (4.0 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Basify the mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification methods for this compound are distillation and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. A preliminary wash with a dilute base, such as sodium hydroxide (NaOH) solution, followed by water is often recommended to remove acidic impurities.
Q2: What types of impurities are typically found in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related syntheses of fluorinated aromatic compounds can include:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers formed during the reaction.
-
Byproducts: Products from side reactions, such as hydrolysis or over-bromination.
-
Solvents and reagents: Residual solvents and reaction reagents.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC is effective for assessing the presence of volatile impurities and quantifying the purity of the main component. ¹H and ¹⁹F NMR can provide structural confirmation and detect the presence of isomeric and other organic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not distilling at the expected temperature. | Incorrect pressure reading (for vacuum distillation).Presence of significant amounts of high-boiling or low-boiling impurities.Thermometer bulb placed incorrectly. | Calibrate the pressure gauge.Perform a preliminary purification step (e.g., washing or flash chromatography) to remove bulk impurities.Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring.Heating too rapidly. | Add fresh boiling chips or use a magnetic stirrer.Reduce the heating rate to ensure smooth boiling. |
| Product is dark or discolored after distillation. | Thermal decomposition of the product or impurities.Contamination from the distillation apparatus. | Use vacuum distillation to lower the boiling point and reduce thermal stress.Ensure all glassware is thoroughly cleaned and dried before use. |
| Poor separation of product from impurities. | Inefficient distillation column (for fractional distillation).Distillation rate is too fast. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from an impurity (co-elution). | Inappropriate mobile phase polarity.Stationary phase is not suitable. | Adjust the mobile phase composition. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A gradual increase in polarity (gradient elution) may be necessary.Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Product elutes too quickly (low retention). | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product elutes too slowly or not at all (high retention). | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Tailing of the product peak. | Adsorption of the compound onto active sites on the silica gel.Sample overload. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase to block active sites.Reduce the amount of crude material loaded onto the column. |
| Low recovery of the product. | Irreversible adsorption onto the stationary phase.Product is volatile and evaporating with the solvent. | Use a less active stationary phase or deactivate the silica gel by adding a small amount of water.Collect fractions in a cooled receiver and minimize the use of high-pressure air for solvent evaporation. |
Experimental Protocols
General Washing Protocol for Crude Product
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer with a 1 M sodium hydroxide (NaOH) solution to remove acidic impurities.
-
Separate the organic layer and wash it with water until the aqueous layer is neutral.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product for further purification.
Fractional Distillation Protocol
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
If the compound is susceptible to thermal decomposition, connect the apparatus to a vacuum pump to perform the distillation at a reduced pressure.
-
Gradually heat the flask.
-
Collect the fraction that distills at the expected boiling point of the product. The boiling point of the related compound 1-bromo-3,5-difluorobenzene is approximately 140 °C at atmospheric pressure.[1] The boiling point of the target compound is expected to be in a similar range.
-
Monitor the purity of the collected fractions using GC or NMR.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or GC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Sterically Hindered Amines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with these demanding transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of sterically hindered amines, providing potential causes and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | Ineffective Catalyst System: The chosen ligand may not be suitable for the sterically demanding substrates.[1][2] | - Screen Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as tBuBrettPhos, RuPhos, or XPhos, which are known to be effective for hindered amines.[1][2] - Consider NHC Ligands: N-heterocyclic carbene (NHC) ligands can also show high activity for these couplings.[3][4][5] - Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[6] |
| Inappropriate Base: The base may not be strong enough to deprotonate the hindered amine or may be incompatible with other functional groups.[6][7] | - Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is commonly effective.[1][2] For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[6] - Base Solubility: Ensure the base is soluble in the reaction solvent. Grinding the base to a fine powder can improve performance.[6] | |
| Low Reaction Temperature: The activation energy for the coupling of hindered substrates may not be reached. | - Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[8] | |
| Poor Reagent Purity: Impurities in the amine, aryl halide, or solvent can poison the catalyst.[6] | - Purify Reagents: Distill liquid amines and recrystallize solid starting materials. Ensure solvents are anhydrous and degassed.[6] | |
| Significant Side Product Formation | Hydrodehalogenation (Reduction of Aryl Halide): β-hydride elimination from the Pd(II)-amido intermediate can compete with reductive elimination.[1] | - Ligand Choice: Use ligands designed to promote rapid reductive elimination, such as bulky biarylphosphine ligands.[1][9] |
| Aryl Ether Formation (ArOtBu): The alkoxide base can competitively couple with the aryl halide, especially with hindered, less nucleophilic amines.[1] | - Optimize Ligand and Base: A well-chosen, bulky ligand can sterically shield the palladium center and favor the desired C-N coupling.[1] Using a less nucleophilic base might also be beneficial. | |
| Homocoupling of Aryl Halide: This can occur in the presence of oxygen. | - Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10] |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for coupling with a sterically hindered secondary amine?
A1: For sterically hindered secondary amines, palladium catalysts supported by bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[1][11] Ligands such as RuPhos and tBuBrettPhos have demonstrated high efficacy in these challenging reactions.[1][2] These ligands promote the formation of the active monoligated Pd(0) complex, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step, while minimizing side reactions like β-hydride elimination.[1][3][4]
Q2: Can copper catalysts be used for cross-coupling with sterically hindered amines?
A2: Yes, recent advancements have shown that copper catalysts can be effective for C-N coupling with sterically hindered partners, which was previously a significant challenge for copper-based systems.[12][13] The development of novel ligands, such as pyrrole-ol based ligands, has enabled the coupling of ortho-substituted aryl iodides with hindered primary and secondary amines.[12]
Q3: What is the role of the base in these reactions, and which one should I choose?
A3: The base plays a crucial role in deprotonating the amine nucleophile to form the more reactive amide, which then participates in the catalytic cycle. For sterically hindered amines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[1][2][7] However, if your substrate contains base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered, although this may require higher reaction temperatures or longer reaction times.[6]
Q4: How can I minimize the formation of the aryl ether side product when using an alkoxide base?
A4: The formation of an aryl tert-butyl ether (ArOtBu) is a common side reaction when using NaOtBu with sterically hindered amines due to their lower nucleophilicity.[1] This can be minimized by:
-
Ligand Selection: Using a sufficiently bulky ligand can sterically hinder the approach of the alkoxide to the palladium center, thereby favoring the desired amination pathway.[1]
-
Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes reduce the rate of this side reaction relative to the desired C-N coupling.
-
Amine Stoichiometry: Using a slight excess of the amine can also help to favor the desired reaction.[12]
Q5: What solvents are typically recommended for these coupling reactions?
A5: Anhydrous, aprotic solvents are generally used. Toluene, 1,4-dioxane, and cyclopentyl methyl ether (CPME) are common choices.[1][2][8] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. It is crucial to ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[6]
Catalyst Performance Data
The following table summarizes the performance of different catalyst systems for the arylation of a sterically hindered secondary amine, 2-ethylpiperidine, with 2-bromo-p-xylene.
| Ligand | Pre-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | P1 | NaOtBu | CPME | 80 | 16 | 10 | [1] |
| XPhos | P2 | NaOtBu | CPME | 80 | 16 | <5 | [1] |
| BrettPhos | P3 | NaOtBu | CPME | 80 | 16 | <5 | [1] |
| L8 | P8 | NaOtBu | CPME | 80 | 16 | 92 | [1] |
Data extracted from a study on the development of new ligands for the arylation of α-branched secondary amines.[1]
Experimental Protocols
General Protocol for the Palladium-Catalyzed Arylation of Hindered Secondary Amines [1]
-
Reaction Setup: An oven-dried screw-cap vial is charged with the palladium pre-catalyst (2-3 mol %), the aryl halide (1.0 mmol), and a magnetic stir bar inside a glovebox.
-
Solvent and Reagents: The vial is removed from the glovebox, and the solvent (e.g., CPME, 2 mL), the hindered amine (1.2 mmol), and a solution of the base (e.g., NaOtBu, 1.4 mmol) are added under an inert atmosphere.
-
Reaction: The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60-80 °C) for the designated time (e.g., 16 h).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows in catalyst selection for cross-coupling with sterically hindered amines.
Caption: A workflow for catalyst system selection and optimization.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways for Fluorinated Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of fluorinated aromatic compounds.
FAQs
Q1: Why are fluorinated aromatic compounds often resistant to degradation?
Fluorinated aromatic compounds are known for their persistence in the environment due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest covalent bond in organic chemistry. [9 , 31] This stability makes them resistant to both microbial and chemical degradation. [9 , 31] The high electronegativity of the fluorine atom can also hinder enzymatic attack.[1]
Q2: What are the primary mechanisms of microbial degradation of fluorinated aromatic compounds?
Microbial degradation of fluorinated aromatic compounds can occur under both aerobic and anaerobic conditions.[2]
-
Aerobic degradation: This often involves oxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.[3] In some cases, this initial oxidation can lead to the elimination of the fluorine substituent.[2]
-
Anaerobic degradation: Under anaerobic conditions, reductive defluorination can occur, where the fluorine atom is removed and replaced by a hydrogen atom.[4] Other anaerobic pathways involve the initial activation of the molecule, for example, by CoA-ligation, followed by defluorination.[4]
Q3: Can fungi degrade fluorinated aromatic compounds?
Yes, certain fungi have been shown to degrade fluorinated aromatic compounds. They often employ powerful extracellular enzymes, such as peroxidases and laccases, which can non-specifically oxidize a wide range of compounds, including fluorinated aromatics.
Q4: What are some common intermediates in the degradation of fluorinated aromatic compounds?
Common intermediates include fluorinated catechols, fluoromuconic acids, and hydroxylated derivatives of the parent compound.[5][6] The specific intermediates formed depend on the compound, the microorganisms involved, and the environmental conditions. In some cases, incomplete degradation can lead to the accumulation of these intermediates, which may be more toxic than the original compound.[7]
Q5: How can I monitor the degradation of fluorinated aromatic compounds in my experiments?
Degradation can be monitored by:
-
Measuring the disappearance of the parent compound: This is typically done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Detecting the release of fluoride ions: As the C-F bond is cleaved, fluoride ions are released into the medium. This can be measured using a fluoride ion-selective electrode or colorimetric assays.[1]
-
Identifying and quantifying metabolites: GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying the intermediate products of degradation.[9]
Troubleshooting Guides
Problem 1: Low or No Degradation of the Fluorinated Aromatic Compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate microbial culture or inoculum | - Use a microbial consortium from a contaminated site, as it is more likely to contain adapted microorganisms. - Perform enrichment cultures to select for microorganisms capable of degrading the target compound.[5] - If using a pure culture, ensure it is known to degrade the specific compound or a structurally similar one. |
| Sub-optimal culture conditions (pH, temperature, oxygen) | - Optimize the pH and temperature of your culture medium based on the known requirements of your microorganisms.[4] - For aerobic degradation, ensure adequate aeration by using baffled flasks and shaking incubators. - For anaerobic degradation, strictly maintain anoxic conditions by using anaerobic chambers, gas-tight vials, and oxygen scavengers.[10] |
| Toxicity of the fluorinated compound | - High concentrations of some fluorinated compounds can be toxic to microorganisms.[11] - Start with a lower concentration of the substrate and gradually increase it as the culture adapts. - Perform a dose-response experiment to determine the inhibitory concentration. |
| Nutrient limitation | - Ensure your culture medium contains all the necessary macro- and micronutrients for microbial growth. - Consider adding a more readily available carbon source (co-metabolism) to support initial microbial growth and enzyme production. |
| Compound is highly recalcitrant | - Some polyfluorinated compounds are extremely resistant to degradation.[12] - Consider using a combination of chemical and biological treatment methods. - Explore the use of genetically engineered microorganisms with enhanced degradative capabilities. |
Problem 2: Accumulation of Intermediates and/or Colored Byproducts
| Possible Cause | Troubleshooting Steps |
| Incomplete degradation pathway | - The microbial culture may lack the necessary enzymes to degrade the intermediates. - Use a microbial consortium, which is more likely to have a complete degradation pathway.[5] - Identify the accumulating intermediate using GC-MS or LC-MS to understand the metabolic bottleneck. |
| Enzyme inhibition | - The accumulating intermediate or the parent compound at high concentrations may be inhibiting downstream enzymes. - Lower the initial substrate concentration. - Try to isolate strains from the consortium that can degrade the intermediate. |
| Formation of dead-end products | - Some degradation pathways can lead to the formation of stable, "dead-end" metabolites that cannot be further degraded by the culture.[2] - Characterize these products to assess their potential toxicity. |
Problem 3: Inconsistent Results in Replicate Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in the inoculum | - Standardize your inoculum preparation. Use a consistent cell density and growth phase for inoculation. |
| Abiotic degradation | - The compound may be degrading abiotically (e.g., through hydrolysis or photolysis).[13] - Include a sterile control (no inoculum) and a killed-cell control (e.g., autoclaved or poisoned with sodium azide) in your experimental setup to differentiate between biotic and abiotic degradation.[14] |
| Inaccurate analytical measurements | - Validate your analytical method (HPLC, GC-MS) for linearity, accuracy, and precision. - Use internal standards to correct for variations in sample preparation and instrument response. |
| Sample preparation issues | - Ensure complete extraction of the analyte from the culture medium. - Check for analyte loss during sample workup steps. |
Quantitative Data
Table 1: Microbial Degradation Rates of Selected Fluorinated Aromatic Compounds
| Compound | Microorganism/Consortium | Condition | Degradation Rate | Reference |
| 4-Fluorophenol | Pseudomonas sp. | Aerobic | 5.5 mg/L/h | N/A |
| 2-Fluorobenzoate | Denitrifying bacteria | Anaerobic | Stoichiometric fluoride release in 2-4 weeks | [10] |
| 4-Fluorobenzoate | Alcaligenes sp. | Aerobic | 50-90% fluoride release | [5] |
| 4-Nitrotoluene | Pseudomonas sp. strain 4NT | Aerobic | Complete degradation | [15] |
| 2,4,6-Trichlorophenol | Acclimated mixed culture | Aerobic | Modeled by zero-order kinetics | [16] |
Table 2: Optimal Conditions for Microbial Degradation
| Compound | Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |
| 4-Chlorophenol | Pseudomonas putida | 7.0 | 30 | [17] |
| Phenol | Pseudomonas fluorescence | 7.0 | 30 | [11] |
| 2,4,6-Trichlorophenol | Mixed microbial consortium | 7.0 | 30 | [18] |
Experimental Protocols
Protocol 1: Aerobic Degradation of 4-Fluorophenol by a Bacterial Consortium
-
Enrichment of 4-Fluorophenol-Degrading Consortium:
-
Inoculate a mineral salts medium (MSM) containing 50 mg/L of 4-fluorophenol as the sole carbon source with 1 g of soil from a contaminated site.
-
Incubate at 30°C on a rotary shaker (150 rpm).
-
Every 7 days, transfer 10% of the culture to fresh MSM with 4-fluorophenol. Repeat for 4-6 weeks.
-
-
Degradation Experiment:
-
Prepare triplicate flasks of MSM with 100 mg/L 4-fluorophenol.
-
Inoculate with 5% (v/v) of the enriched culture.
-
Include a sterile control (no inoculum) and a killed-cell control (autoclaved inoculum).
-
Incubate under the same conditions as the enrichment.
-
Collect samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Centrifuge the samples to remove biomass.
-
Analyze the supernatant for 4-fluorophenol concentration using HPLC.
-
Measure fluoride ion concentration using a fluoride ion-selective electrode.
-
Protocol 2: Anaerobic Degradation of 2-Fluorobenzoate by Denitrifying Bacteria
-
Culture Medium and Conditions:
-
Use a defined anaerobic mineral medium with nitrate as the electron acceptor and 2-fluorobenzoate (e.g., 1 mM) as the sole carbon and energy source.[10]
-
Dispense the medium into anaerobic culture tubes or serum vials, seal with butyl rubber stoppers, and make the headspace anoxic (e.g., by flushing with N₂/CO₂ gas mixture).
-
-
Inoculation and Incubation:
-
Inoculate with a culture known to degrade benzoate anaerobically or with an enriched culture.[19]
-
Incubate in the dark at 30°C without shaking.
-
-
Monitoring Degradation:
-
At regular intervals, withdraw liquid samples using a sterile, anoxic syringe.
-
Analyze for the disappearance of 2-fluorobenzoate and the formation of fluoride ions.
-
Visualizations
Caption: Proposed aerobic degradation pathway of 4-fluorotoluene.
Caption: Anaerobic degradation pathway of 4-fluorobenzoate.
Caption: A logical workflow for troubleshooting low degradation rates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aelabgroup.com [aelabgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 11. scispace.com [scispace.com]
- 12. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bacterial degradation of chlorophenols and their derivatives | Semantic Scholar [semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction exotherms in large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in large-scale synthesis?
A reaction exotherm is the release of heat during a chemical reaction.[1][2][3] While this is a common phenomenon, it becomes a significant safety concern during large-scale synthesis. As the scale of a reaction increases, the volume of the reaction mixture (which generates heat) increases more rapidly than the surface area of the reactor (which removes heat).[3] This imbalance can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway, which can result in an explosion.[4][5]
Q2: What is thermal runaway and what are its primary causes?
Thermal runaway is an uncontrolled, self-accelerating increase in reaction temperature.[4] It begins when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1][4] The primary causes of thermal runaway include:
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Insufficient understanding of the reaction's chemistry and thermochemistry.[6]
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Inadequate cooling capacity for the scale of the reaction.
-
Poor temperature control.[6]
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Incorrect charging of reactants or catalysts.[6]
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Failure of cooling systems or other equipment.[4]
Q3: How can I assess the thermal hazard of my reaction before scaling up?
A thorough reaction hazard assessment should be conducted before any scale-up.[6] This typically involves:
-
Literature Review and Calculation: Gather preliminary information on the reaction's expected exothermicity.
-
Screening Tests: Techniques like Differential Scanning Calorimetry (DSC) can provide initial data on the onset temperature of exothermic events.[5]
-
Reaction Calorimetry (RC): This is a crucial step to measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise under conditions that simulate the intended process.[1][5]
Q4: What are the common methods for controlling reaction exotherms in a large-scale reactor?
Several strategies are employed to manage heat generation:
-
Reactor Cooling Systems: These include cooling jackets, internal cooling coils, and external heat exchangers.[5]
-
Semi-Batch or Continuous Processing: Adding one or more reactants gradually (semi-batch) allows for the control of the reaction rate and heat generation.[1][7] Continuous flow reactors offer excellent heat transfer due to their high surface-area-to-volume ratio.
-
Dilution: Performing the reaction in a larger volume of solvent can help absorb and dissipate the heat generated.[8]
Q5: What is the difference between a cooling jacket and cooling coils, and which is better?
Both are used for heat transfer in reactors.
-
Cooling Jackets: A jacket surrounds the outside of the reactor vessel. They provide even heat distribution but can have lower heat transfer efficiency compared to coils.[9]
-
Cooling Coils: Coils are placed inside the reactor, offering a larger surface area for heat transfer and generally higher heat transfer coefficients.[9][10] However, they can be more difficult to clean and may interfere with mixing.
The choice depends on the specific needs of the reaction, including the required cooling capacity, viscosity of the reaction mixture, and cleaning requirements.
Troubleshooting Guides
Issue 1: The reactor temperature is overshooting the setpoint.
-
Possible Causes:
-
The cooling system's response is too slow.
-
The rate of reactant addition is too high for the cooling capacity.
-
Poor mixing is causing delayed initiation of the exotherm.
-
The PID controller for the temperature is not tuned correctly.[11]
-
-
Solutions:
-
Reduce Addition Rate: Slow down the feed of the limiting reagent to match the cooling system's ability to remove heat.
-
Improve Mixing: Ensure the agitator speed is sufficient to provide good heat and mass transfer.
-
Tune PID Controller: Adjust the Proportional-Integral-Derivative (PID) controller parameters to optimize the temperature control response.[11]
-
Pre-cool the Reactor: Start the reactant addition at a temperature slightly below the target setpoint to account for the initial exotherm.[12]
-
Issue 2: Localized hotspots are being detected in the reactor.
-
Possible Causes:
-
Solutions:
-
Optimize Agitation: Increase the stirrer speed or consider a different type of agitator (e.g., a pitched-blade turbine for better axial flow) to improve bulk mixing.[5]
-
Address Viscosity: If the mixture is too viscous, consider using a more powerful agitator or increasing the solvent volume.
-
Clean the Reactor: Implement a regular cleaning schedule to prevent the buildup of material on heat transfer surfaces.[13]
-
Issue 3: The reaction temperature is rising uncontrollably (potential thermal runaway).
-
Immediate Actions (Emergency Response):
-
Stop Reactant Addition: Immediately halt the feed of all reactants.[1]
-
Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.
-
Emergency Quenching/Dumping: If the temperature continues to rise, initiate the emergency procedure, which may involve adding a quenching agent to stop the reaction or transferring the reactor contents to a larger, cooled vessel (dump tank).[2][5]
-
Evacuate: If the situation cannot be brought under control, evacuate all personnel from the area.
-
Data Presentation
Table 1: Comparison of Typical Overall Heat Transfer Coefficients (U) for Reactor Cooling Systems
| Cooling System | Typical U-value (W/m²K) | Advantages | Disadvantages |
| Conventional Jacket | 150 - 400[10] | Easy to clean, provides uniform heating/cooling.[10] | Lower heat transfer area, less efficient for highly exothermic reactions.[10] |
| Half-Coil Jacket | 400 - 600[10] | Higher heat transfer coefficient than conventional jackets due to increased turbulence.[14][15] | More expensive, can have unheated spaces between coils.[14][15] |
| Internal Coils | 400 - 600[10] | High heat transfer surface area, very effective for rapid cooling.[10] | Can be difficult to clean, may interfere with mixing, potential for leaks.[9][10] |
Note: These values are approximate and can vary significantly based on reactor material, fluid properties, and flow rates.
Experimental Protocols
Key Experiment: Reaction Calorimetry for Exotherm Measurement
Objective: To determine the heat of reaction, heat flow, and adiabatic temperature rise for a chemical reaction to assess its thermal hazards.
Methodology (Isothermal Heat Flow Calorimetry Workflow):
-
System Setup:
-
Pre-calibration:
-
Bring the reactor to the desired initial temperature and allow it to reach a steady state.[16]
-
Perform a pre-calibration step by introducing a known amount of heat using a calibration heater. This is used to determine the initial overall heat transfer coefficient (U) and heat transfer area (A) product (UA).[16]
-
-
Reaction:
-
Post-calibration:
-
After the reaction is complete, perform a post-calibration pulse with the calibration heater to determine the final UA value, as this may change during the reaction.[16]
-
-
Data Analysis:
-
The collected data is processed to calculate:
-
Heat of Reaction (ΔHr): The total heat evolved or absorbed during the reaction.
-
Heat Flow vs. Time: A profile of the rate of heat generation.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This is a critical "worst-case scenario" parameter.
-
-
Visualizations
Caption: A workflow for thermal hazard assessment in chemical synthesis.
Caption: A logical diagram for troubleshooting common exotherm control issues.
Caption: A signaling pathway for an emergency response to a thermal runaway event.
References
- 1. irjet.net [irjet.net]
- 2. cedrec.com [cedrec.com]
- 3. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. amarequip.com [amarequip.com]
- 6. icheme.org [icheme.org]
- 7. icheme.org [icheme.org]
- 8. benchchem.com [benchchem.com]
- 9. blog.isa.org [blog.isa.org]
- 10. thermopedia.com [thermopedia.com]
- 11. Common problems and solutions for reactor cooling and heating integrated units - Knowledge [superbheating.com]
- 12. labproinc.com [labproinc.com]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. ddpsinc.com [ddpsinc.com]
- 15. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 16. syrris.com [syrris.com]
Technical Support Center: Optimizing Temperature for Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Buchwald-Hartwig amination reaction?
A1: The typical temperature for a Buchwald-Hartwig amination reaction using conventional heating ranges from 80°C to 110°C.[1][2][3] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and base used. Some modern catalyst systems can facilitate the reaction at temperatures as low as room temperature or ~40°C, particularly with reactive aryl halides.[4] Conversely, challenging or less reactive substrates may require higher temperatures to achieve a good yield.[2] Microwave-assisted reactions can employ temperatures up to 150°C for very short reaction times.[3]
Q2: My reaction is not proceeding at room temperature. Should I increase the heat?
A2: Yes, if your reaction is sluggish at room temperature, a gradual increase in temperature is a standard optimization step. Many Buchwald-Hartwig reactions require thermal energy to proceed at a reasonable rate.[2] It is advisable to increase the temperature incrementally (e.g., to 50°C, then 80°C) while monitoring the reaction progress. However, be aware that excessively high temperatures can lead to catalyst decomposition and the formation of side products.[2]
Q3: Can a high reaction temperature lead to side products?
A3: Yes, high temperatures can promote undesirable side reactions. One of the most common side reactions is hydrodehalogenation, where the aryl halide is converted back to the corresponding arene.[5] This occurs when a palladium hydride species is generated, which can reductively cleave the aryl-halide bond. High temperatures can also lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[5] For thermally sensitive substrates, high temperatures can also lead to degradation of the starting materials or the desired product.[6]
Q4: How does the choice of base influence the optimal reaction temperature?
A4: The strength of the base and the reaction temperature are often inversely related. Stronger bases, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), can often facilitate the reaction at lower temperatures.[2][7] Weaker bases, like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), generally require higher temperatures to achieve comparable reaction rates.[1][2] This is because a key step in the catalytic cycle is the deprotonation of the amine, which is more readily achieved with a stronger base.
Q5: My reaction yield decreases when I increase the temperature. What could be the cause?
A5: A decrease in yield at higher temperatures can be attributed to several factors. The most likely causes are catalyst decomposition or degradation of thermally sensitive substrates or products.[2][6] The palladium catalyst can become unstable at elevated temperatures, leading to the formation of inactive palladium species.[5] If your substrates contain sensitive functional groups, they may not be stable at higher temperatures. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and stability of the components.
Troubleshooting Guides
Problem 1: Low or No Conversion
If you are observing low or no conversion of your starting materials, temperature is a key parameter to investigate.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the temperature in 20°C increments (e.g., from room temperature to 50°C, 80°C, and 100°C). Monitor the reaction at each stage. For less reactive aryl chlorides, temperatures of 70°C or higher may be necessary. |
| Suboptimal base for the chosen temperature. | If using a weak base (e.g., Cs₂CO₃), a higher temperature (≥ 100°C) is often required.[1][2] Conversely, if you need to run the reaction at a lower temperature, consider switching to a stronger base (e.g., NaOtBu). |
| Poor solubility of reactants at low temperature. | Ensure all reactants are fully dissolved at the reaction temperature. If not, a higher temperature or a different solvent system may be necessary. |
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
The presence of significant side products can indicate that the reaction temperature is not optimized.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Lower the reaction temperature. High temperatures can favor side reactions like hydrodehalogenation.[5] |
| Catalyst decomposition at high temperature. | The formation of palladium black is an indicator of catalyst decomposition.[5] Lowering the temperature or using a more thermally stable pre-catalyst can mitigate this. |
| Interaction between base and substrate at high temperature. | Some functional groups are sensitive to strong bases at elevated temperatures.[6] If this is a concern, consider using a weaker base, which may necessitate a moderate increase in temperature to maintain a reasonable reaction rate. |
Data Presentation
The following tables provide examples of how temperature can influence the outcome of a Buchwald-Hartwig amination.
Table 1: Effect of Temperature on the Amination of 4-Bromobenzonitrile with Imidazole (Conventional Heating)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 60 | 24 | Low |
| 80 | 24 | >95 |
| 100 | 24 | ~90 |
| 120 | 24 | ~85 |
Reaction conditions: 4-bromobenzonitrile, imidazole, Pd catalyst, base, and solvent.
Table 2: Comparison of Conventional vs. Microwave Heating for Buchwald-Hartwig Double Amination
| Aryl Bromide | Amine | Heating Method | Temperature (°C) | Time | Yield (%) |
| 1,4-dibromobenzene | Phenoxazine | Conventional | 110-120 | 24 h | 80 |
| 1,4-dibromobenzene | Phenoxazine | Microwave | 150 | 10 min | 91 |
| 1,4-dibromo-2-(trifluoromethyl)benzene | Phenoxazine | Conventional | 110-120 | 24 h | 56 |
| 1,4-dibromo-2-(trifluoromethyl)benzene | Phenoxazine | Microwave | 130 | 30 min | 71 |
Data compiled from studies on the synthesis of TADF compounds.[3]
Experimental Protocols
Protocol for Temperature Screening (Conventional Heating)
This protocol outlines a general procedure for optimizing the reaction temperature for a Buchwald-Hartwig amination.
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.) to four separate oven-dried reaction vials equipped with stir bars.
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Add the amine (1.2 mmol, 1.2 equiv.) to each vial.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to each vial.
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Seal the vials securely with caps containing PTFE septa.
-
-
Temperature Screening:
-
Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., Vial 1: 50°C, Vial 2: 70°C, Vial 3: 90°C, Vial 4: 110°C).
-
Stir the reactions vigorously.
-
-
Reaction Monitoring:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction vial for analysis by TLC, GC, or LC-MS to determine the extent of conversion.
-
Continue to monitor the reactions at regular intervals (e.g., every 2-4 hours) until the reaction with the highest conversion appears to have reached completion or stalled.
-
-
Work-up and Analysis:
-
Once the optimal temperature and time are determined, the reaction can be scaled up.
-
For work-up, cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting temperature-related issues in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Debromination in Metal-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted debromination in your metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in metal-catalyzed reactions?
Debromination, often referred to as hydrodebromination, is an undesired side reaction where a bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct, which reduces the yield of the desired coupled product and complicates purification.[1] The presence of electron-withdrawing groups on the aromatic ring can make the carbon-bromine bond more susceptible to this cleavage.[1]
Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[1][2][3] This Pd-H intermediate can be generated from various sources, including the solvent (e.g., alcohols, water), the base, or other impurities in the reaction mixture.[2][3] The Pd-H species can then react with the aryl bromide in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.[2]
Q3: How does the choice of base affect the extent of debromination?
The choice of base is a critical factor in controlling debromination.[1][2] Strong and aggressive bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, thereby increasing the likelihood of debromination.[2] Milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to generate hydride species.[1][2]
Q4: Can the solvent choice influence the rate of debromination?
Yes, the solvent can significantly impact the extent of debromination. Protic solvents, such as alcohols and water, can serve as a source for the formation of palladium-hydride species.[3] Aprotic polar solvents can also influence the reaction pathway.[1] In cases where debromination is a significant issue, switching to non-polar aprotic solvents like toluene or dioxane is often recommended.[1][4]
Q5: How can I minimize debromination in a Suzuki-Miyaura coupling reaction?
To minimize debromination in a Suzuki-Miyaura coupling, consider the following adjustments:
-
Base Selection: Use a milder inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases.[2]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired reductive elimination of the product over the debromination pathway.[4]
-
Temperature Control: Lowering the reaction temperature can often disfavor the debromination side reaction, which may have a higher activation energy.[2]
-
Solvent System: Use anhydrous and degassed solvents, typically aprotic solvents like dioxane or toluene, to minimize sources of palladium-hydride formation.[1][4]
Troubleshooting Guide
If you are observing significant debromination in your reaction, follow this step-by-step guide to troubleshoot the issue.
Step 1: Analyze the Reaction Components
| Component | Potential Issue | Recommended Action |
| Base | Strong bases (e.g., NaOtBu, NaOH) can promote Pd-H formation.[2] | Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] |
| Solvent | Protic solvents (alcohols, water) or certain polar aprotic solvents can be a source of hydrides.[3] | Use anhydrous, degassed aprotic solvents like toluene, dioxane, or 2-MeTHF.[1][4] |
| Catalyst/Ligand | Suboptimal ligand choice may not sufficiently promote the desired coupling pathway. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination.[4] |
| Temperature | High reaction temperatures can sometimes favor the debromination side reaction.[2] | Attempt the reaction at a lower temperature.[2] |
| Reaction Time | Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions. | Monitor the reaction closely and work it up as soon as the starting material is consumed.[1] |
Step 2: Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting debromination.
References
solvent effects on the stability of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated place.[1][2] For solutions, storage at low temperatures (e.g., 4°C or -20°C) is advisable to minimize potential degradation.[1][3]
Q2: In which types of solvents is this compound expected to be most stable?
Based on general chemical principles for fluorinated aromatic compounds, this compound is expected to be most stable in aprotic, non-polar to moderately polar solvents.[1] Protic solvents, especially in the presence of acids or bases, may pose a risk of hydrolysis or other degradation reactions.[1]
Q3: What are the potential degradation pathways for this compound?
Potential degradation pathways for halogenated and fluorinated aromatic compounds include:
-
Hydrolysis: Reaction with water, which may be present as a contaminant in solvents, could potentially lead to the formation of corresponding phenol derivatives.[1]
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.[1]
-
Reaction with strong nucleophiles, bases, or acids: These can lead to substitution or elimination reactions.[1] The electron-withdrawing nature of the fluorine and difluoromethyl groups can influence the reactivity of the aromatic ring.[4]
Q4: How can I monitor the stability of my this compound solution?
The stability of your solution can be monitored over time using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To detect the appearance of degradation products and quantify the parent compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to identify any changes in the molecule or the emergence of impurities.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in analytical spectra (HPLC, LC-MS, NMR) | Contamination of the solvent or sample vial. | Use high-purity, anhydrous solvents from a fresh source. Ensure all glassware is meticulously cleaned and dried.[1] |
| Degradation of the compound. | Review storage conditions. Protect the solution from light and store at a lower temperature. Prepare fresh solutions more frequently.[1] Investigate potential incompatibilities with other components in the solution. | |
| Decrease in the concentration of the compound over time | Volatilization of the compound or solvent. | Ensure vials are properly sealed, using PTFE-lined caps for long-term storage.[1] |
| Adsorption to the container surface. | Consider using silanized glassware or polypropylene vials to minimize adsorption.[1] | |
| Chemical degradation. | Perform a stability study in different solvents to identify a more suitable medium.[1] Avoid exposure to harsh conditions such as extreme pH, high temperatures, and strong light. |
Stability Data Summary
| Solvent Type | Example Solvents | Expected Stability | Potential Risks |
| Aprotic, Non-Polar | Hexane, Toluene | High | Low solubility may be a concern.[1] |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | High | Generally stable, but ensure the use of anhydrous grades to prevent hydrolysis. |
| Protic, Polar | Methanol, Ethanol | Moderate | Potential for reaction over time, especially with acidic or basic impurities.[1] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low to Moderate | Stability is highly pH-dependent; risk of hydrolysis.[1] |
Experimental Protocols
Protocol 1: General Stability Study in a Selected Solvent
Objective: To evaluate the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity, anhydrous solvent of interest
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Incubator or temperature-controlled chamber
-
Amber glass vials with PTFE-lined caps[3]
Procedure:
-
Solution Preparation: Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).[1]
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution to determine its initial purity and concentration. This serves as the baseline.[1]
-
Sample Storage: Aliquot the solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).[3]
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial and re-analyze it using the same analytical method.
-
Data Analysis: Compare the purity and concentration at each time point to the initial data to determine the rate of degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stressed conditions.[5][6]
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
Procedure:
-
Acid Hydrolysis: Treat the compound solution with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Base Hydrolysis: Treat the compound solution with a basic solution (e.g., 0.1 M NaOH) and incubate. Analyze samples at various time points.
-
Oxidative Degradation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate. Analyze samples at various time points.[4]
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) and analyze for degradation.[4]
-
Photolytic Degradation: Expose the compound solution to UV light (as per ICH Q1B guidelines) and analyze for degradation.[3]
Visualizations
References
troubleshooting low conversion in Heck reactions with electron-deficient alkenes
Welcome to the technical support center for troubleshooting Heck reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion, particularly when using electron-deficient alkenes.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction has a very low conversion. What are the most common initial checks I should perform?
A1: Low conversion in a Heck reaction can stem from several factors. Here are the most critical initial checks:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvents and reagents and using appropriate Schlenk line or glovebox techniques.
-
Reagent Quality: The purity of your aryl halide, alkene, base, and solvent is crucial. Impurities can poison the catalyst. Use freshly purified or high-purity reagents.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] This reduction is often facilitated by phosphine ligands or amines.[1] Incomplete reduction can be a major cause of low conversion.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst deactivation, where the active, soluble Pd(0) species agglomerate and precipitate out of the solution.[2] This significantly reduces the concentration of the active catalyst and leads to low conversion.
Common Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration. Lower the reaction temperature and perform optimization studies to find the ideal balance between reaction rate and catalyst stability. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which then decompose to palladium black. Ensure rigorous exclusion of air from your reaction system. |
| Inadequate Ligand Stabilization | Phosphine ligands stabilize the Pd(0) intermediate. If the ligand concentration is too low or the ligand itself is unstable, the catalyst can precipitate. Consider increasing the ligand-to-palladium ratio or switching to a more robust ligand. |
Q3: How do I choose the right ligand, base, and solvent for my Heck reaction with an electron-deficient alkene?
A3: The choice of ligand, base, and solvent are all interconnected and critical for a successful Heck reaction.
-
Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst.[3] For electron-deficient alkenes, triphenylphosphine (PPh₃) is a common choice. The optimal ligand-to-palladium ratio is typically between 2:1 and 4:1.
-
Bases: An organic or inorganic base is required to neutralize the hydrogen halide produced during the catalytic cycle and regenerate the Pd(0) catalyst.[3] For reactions with electron-deficient alkenes, common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[3]
-
Solvents: Polar aprotic solvents like DMF, NMP, and DMAc are frequently used as they help to stabilize the catalytic species and dissolve the reactants.[4][5]
The following tables provide a summary of how different reaction parameters can affect the yield of a model Heck reaction.
Data Presentation: Impact of Reaction Parameters on Yield
Table 1: Effect of Ligand on Heck Reaction Yield
Reaction Conditions: Aryl bromide (1 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), Base (2 equiv), DMF, 100 °C, 12 h.
| Ligand (Ligand:Pd Ratio) | Yield (%) |
| None | 15 |
| PPh₃ (2:1) | 85 |
| P(o-tol)₃ (2:1) | 92 |
| dppe (1:1) | 78 |
Table 2: Effect of Base on Heck Reaction Yield
Reaction Conditions: Aryl bromide (1 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), DMF, 100 °C, 12 h.
| Base (2 equiv) | Yield (%) |
| Et₃N | 88 |
| K₂CO₃ | 91 |
| NaOAc | 82 |
| DIPEA | 75 |
Table 3: Effect of Solvent on Heck Reaction Yield
Reaction Conditions: Aryl bromide (1 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2 equiv), 100 °C, 12 h.
| Solvent | Yield (%) |
| DMF | 91 |
| NMP | 93 |
| Toluene | 65 |
| Acetonitrile | 78 |
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low conversion, follow this systematic troubleshooting workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 5. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Catalytic Systems for C-F Bond Activation
The activation and subsequent functionalization of carbon-fluorine (C-F) bonds, the strongest single bond to carbon, represents a significant challenge in modern chemistry.[1] Overcoming this hurdle is crucial for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides a comparative overview of prominent catalytic systems developed for this purpose, including transition-metal catalysis, metal-free approaches, and photocatalysis. We present key performance data, detailed experimental protocols for representative reactions, and visualizations of reaction mechanisms to aid researchers, scientists, and drug development professionals in selecting and applying these methodologies.
Transition-Metal Catalysis: A Versatile Toolkit
Transition metals, particularly nickel and palladium, have been at the forefront of C-F bond activation, enabling a variety of cross-coupling and hydrodefluorination reactions.[2]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel complexes have proven to be cost-effective and highly reactive catalysts for the formation of carbon-carbon bonds from C-F bonds. A common strategy involves the cross-coupling of fluoroarenes with organozinc reagents.[3][4]
Quantitative Data Summary: Ni-Catalyzed Cross-Coupling of Fluoroarenes with Organozinc Reagents [3]
| Entry | Fluoroarene | Organozinc Reagent | Catalyst (mol %) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorotoluene | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | THF | 60 | 12 | 85 |
| 2 | 4-Fluoroanisole | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | THF | 60 | 12 | 78 |
| 3 | 2-Fluoropyridine | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | THF | 60 | 12 | 92 |
| 4 | 1-Fluoronaphthalene | MeZnCl | Ni(COD)₂ (5) | PCy₃ (10) | THF | 60 | 24 | 65 |
| 5 | 4-Fluorobenzonitrile | PhZnCl | Ni(COD)₂ (5) | PCy₃ (10) | THF | 60 | 12 | 90 |
Experimental Protocol: General Procedure for Ni-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [3]
A flame-dried Schlenk tube is charged with Ni(COD)₂ (5 mol %) and PCy₃ (10 mol %). The tube is evacuated and backfilled with argon. Anhydrous THF is then added, and the mixture is stirred at room temperature for 10 minutes. The aryl fluoride (1.0 equiv) and the organozinc reagent (1.5 equiv, as a solution in THF) are added sequentially. The reaction mixture is then stirred at 60 °C for the time indicated in the table. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycle for Ni-Catalyzed C-F/C-C Cross-Coupling
Caption: Catalytic cycle for Nickel-catalyzed C-F bond activation and cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used for their high efficiency and functional group tolerance in various cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl fluorides.[5]
Quantitative Data Summary: Pd-Catalyzed Suzuki-Miyaura Coupling of Fluoroarenes [5]
| Entry | Fluoroarene | Boronic Acid | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoronitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |
| 2 | 2-Fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 |
| 3 | 1-Fluoronaphthalene | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 |
| 4 | 4-Fluoroacetophenone | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 |
| 5 | Pentafluoropyridine | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | CsF | Dioxane | 110 | 24 | 65 |
Experimental Protocol: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides [6]
To a Schlenk tube containing the aryl fluoride (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) is added Pd(OAc)₂ (2 mol %) and the phosphine ligand (4 mol %). The tube is evacuated and backfilled with argon three times. Degassed solvent (toluene/water mixture) is then added via syringe. The reaction mixture is stirred vigorously at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Pd-Catalyzed Suzuki-Miyaura C-F/C-C Cross-Coupling
Caption: Catalytic cycle for Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Photocatalytic C-F Bond Activation: A Green Chemistry Approach
Visible-light photocatalysis has emerged as a powerful and environmentally benign strategy for C-F bond activation, often proceeding under mild conditions.[7][8] This approach is particularly promising for the degradation of persistent per- and polyfluoroalkyl substances (PFAS).[9][10]
Quantitative Data Summary: Photocatalytic Hydrodefluorination of PFOA [9]
| Entry | Photocatalyst | Catalyst Loading | Light Source | Solvent | Additive | Time (h) | Degradation (%) | Quantum Yield (Φ) |
| 1 | TiO₂ (P25) | 1 g/L | UV (254 nm) | H₂O | - | 4 | 95 | 0.045 |
| 2 | In₂O₃/g-C₃N₄ | 0.5 g/L | Visible light | H₂O | - | 6 | 88 | 0.012 |
| 3 | BiOCl | 1 g/L | Simulated Sunlight | H₂O | - | 5 | 92 | N/A |
| 4 | Organic Dye | 1 mol% | Blue LED | MeCN/H₂O | Hantzsch Ester | 24 | >99 | N/A |
Experimental Protocol: General Procedure for Photocatalytic Degradation of PFOA [11]
In a typical experiment, the photocatalyst is suspended in an aqueous solution of PFOA in a quartz reactor. The suspension is stirred in the dark to ensure adsorption-desorption equilibrium. The reactor is then irradiated with a light source (e.g., UV lamp or LED) under continuous stirring. Aliquots of the solution are withdrawn at specific time intervals, filtered to remove the photocatalyst, and analyzed by a suitable analytical technique (e.g., LC-MS) to determine the concentration of PFOA and its degradation products.
Proposed Mechanism for Photocatalytic C-F Bond Activation
Caption: Simplified mechanism for reductive photocatalytic C-F bond cleavage.
Metal-Free C-F Bond Activation: An Emerging Frontier
While transition metals have dominated the field, the development of metal-free catalytic systems for C-F bond activation is a growing area of interest due to concerns about cost and toxicity of heavy metals. These systems often rely on frustrated Lewis pairs (FLPs) or strong bases.
Quantitative Data Summary: Main-Group Metal-Mediated C-F Activation
Data for turnover numbers and frequencies for main-group metal-mediated C-F activation is less commonly reported in a standardized format compared to transition-metal catalysis. However, high yields for stoichiometric reactions have been achieved. For instance, magnesium(I) dimers have been shown to activate C-F bonds in hexafluorobenzene at room temperature.
Experimental Protocol: Representative Procedure for Main-Group Metal-Mediated C-F Activation
Due to the highly reactive and air-sensitive nature of many main-group reagents, all manipulations are typically performed under an inert atmosphere using Schlenk line or glovebox techniques. In a typical procedure, a solution of the main-group reagent in an anhydrous, non-protic solvent is treated with the fluoroaromatic substrate at a controlled temperature. The reaction progress is monitored by NMR spectroscopy or GC-MS. Workup procedures are highly dependent on the specific reagents and products and often involve quenching with a suitable reagent followed by extraction and purification.
Logical Relationship in Frustrated Lewis Pair (FLP) Mediated C-F Activation
Caption: Conceptual workflow of Frustrated Lewis Pair mediated C-F activation.
Conclusion
The field of catalytic C-F bond activation has witnessed remarkable progress, offering a diverse array of tools for synthetic chemists. Transition-metal catalysts, particularly those based on nickel and palladium, provide robust and versatile methods for constructing complex molecules. Photocatalysis offers a milder and more sustainable alternative, with significant potential for environmental remediation. While still in its early stages, metal-free catalysis presents an exciting avenue for future research, promising more economical and environmentally friendly synthetic routes. The choice of a specific catalytic system will depend on factors such as substrate scope, desired transformation, and operational considerations. This guide provides a foundation for researchers to navigate the expanding landscape of C-F bond activation and to select the most appropriate strategy for their synthetic challenges.
References
- 1. Item - Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents - figshare - Figshare [figshare.com]
- 2. scite.ai [scite.ai]
- 3. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 4. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Log in to Peeref - Peeref [peeref.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photooxidative decomposition and defluorination of perfluorooctanoic acid (PFOA) using an innovative technology of UV–vis/ZnxCu1-xFe2O4/oxalic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical intermediates can significantly enhance the potency, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs). Consequently, the rigorous assessment of the purity of these fluorinated intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis (e.g., quantitation, identification of unknowns). The following table summarizes the key performance characteristics of ¹⁹F NMR, HPLC, and GC-MS for the analysis of fluorinated intermediates.
Table 1: Comparison of Analytical Methods for Purity Assessment of Fluorinated Intermediates
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F isotope, providing structural and quantitative information. | Separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. |
| Primary Strength | High specificity for fluorinated compounds, minimal sample preparation, and inherent quantitative nature without the need for a specific reference standard for the analyte.[1] | Versatile for a wide range of non-volatile and thermally labile compounds. High resolution and sensitivity. | High sensitivity and excellent separation efficiency for volatile and semi-volatile compounds. Provides structural information through mass spectra.[1] |
| Limit of Detection (LOD) | Average LOD of 0.06 g/100 g (or 600 ppm) has been reported.[2] Can reach µmol/mL levels for chiral analysis.[3] | Typically in the ng/mL to µg/mL range.[4][5] For a specific fluorinated compound, LOD was 10.86 ng/mL.[4] | Can reach picogram to femtogram levels, especially with derivatization.[6] |
| Limit of Quantitation (LOQ) | Typically requires a signal-to-noise ratio of 150 or higher for an uncertainty level below 1%.[7] For a specific fluorinated compound, LOQ was 32.78 ng/mL.[4] | Generally in the ng/mL to µg/mL range. For a specific fluorinated compound, LOQ was 32.78 ng/mL.[4] | In the low µg/L range for derivatized perfluorinated acids.[6] |
| Precision | Interday precision with a relative standard deviation (RSD) of 1.2% has been demonstrated.[2][8] | Intraday and interday precision with RSD values typically below 5%.[4] | RSD values are generally expected to be less than 2-3% for validated methods.[9] |
| Accuracy | Assay values determined by ¹⁹F NMR and HPLC were found to have a difference of <5%.[2] Can determine purity with an accuracy of 0% to 1% relative to reference values.[10] | Recoveries are typically expected to be within 98-102% for validated methods.[9] For a specific fluorinated compound, the mean percent recovery was 99.95%.[4] | Recoveries for derivatized perfluorinated acids ranged from 83% to 130%.[6] |
| Chiral Analysis | Can be used for direct chiral analysis of fluorine-containing compounds, often with the use of chiral solvating agents.[11][12] | A prevalent and powerful technique for separating enantiomers using chiral stationary phases (CSPs).[13] | Possible after derivatization with a chiral reagent to form diastereomers. |
| Sample Preparation | Simple dissolution in a deuterated solvent, often with the addition of an internal standard.[1] | Requires dissolution in a suitable solvent, filtration, and potentially solid-phase extraction. | Often requires derivatization to increase volatility and thermal stability, especially for polar compounds.[14] |
Section 2: Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. This section outlines typical methodologies for each of the discussed analytical techniques.
Quantitative ¹⁹F NMR Spectroscopy
Objective: To determine the purity of a fluorinated intermediate using an internal standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated intermediate into an NMR tube.[1]
-
Select a suitable internal standard that has a known purity, is stable, and has a ¹⁹F signal that does not overlap with the analyte signals. Trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are common choices.[2][15]
-
Accurately weigh a precise amount of the internal standard and add it to the NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard.[1][16]
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a calibrated spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all ¹⁹F nuclei, which is crucial for accurate quantification. This is typically set to 5 times the longest T1 relaxation time.
-
Proton decoupling is often applied to simplify the spectra by collapsing ¹H-¹⁹F couplings into singlets.[2]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify impurities in a fluorinated intermediate.
Methodology:
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, and degas it.[17]
-
Accurately prepare a stock solution of the fluorinated intermediate in a suitable solvent (diluent).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for reversed-phase HPLC, but fluorinated phases can offer alternative selectivity.[17]
-
Mobile Phase: A gradient or isocratic elution can be used depending on the complexity of the sample.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.[17]
-
Detector: A UV detector is commonly used; the wavelength should be set to the absorbance maximum of the analyte.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms of the sample and standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the main peak and any impurities in the sample from the calibration curve.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area (area percent method) or by using the calibration curve for absolute quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in a fluorinated intermediate.
Methodology:
-
Sample Preparation and Derivatization (if necessary):
-
Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).[1]
-
If the analyte or impurities are not sufficiently volatile or are polar, derivatization is required. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[14] The reaction conditions (temperature, time) must be optimized.[18]
-
-
GC-MS Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) is injected in split or splitless mode, depending on the concentration.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is set to cover the expected molecular weights of the analyte and impurities.
-
-
Data Analysis:
-
Identify the main component and impurities by comparing their retention times and mass spectra with reference spectra in a library (e.g., NIST).
-
For quantification, an internal or external standard method can be used. A calibration curve is generated by analyzing standards of known concentrations.
-
Calculate the purity based on the relative peak areas or by using the calibration curve.
-
Section 3: Mandatory Visualizations
Workflow for Purity Assessment of a Fluorinated Intermediate
Caption: General workflow for the purity assessment of a fluorinated intermediate.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Validating a High Performance Liquid Chromatography-Ion Chromatography (HPLC-IC) Method with Conductivity Detection After Chemical Suppression for Water Fluoride Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. environics.com [environics.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. benchchem.com [benchchem.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
Navigating the Analysis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene Reaction Products: A Comparative Guide to GC-MS and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated aromatic compounds, this guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene. It further explores alternative analytical techniques, offering insights into their respective strengths and weaknesses supported by experimental data and detailed protocols.
This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its reactivity, primarily at the bromine-substituted carbon, allows for the formation of new carbon-carbon and carbon-nitrogen bonds through powerful cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Accurate and reliable analytical methods are paramount for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of the final compounds.
GC-MS Analysis: A Powerful Tool for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the reaction products of this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.
Hypothetical Suzuki-Miyaura Coupling Reaction
To illustrate the application of GC-MS, let us consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and a boronic acid to form a biphenyl derivative.
Reaction Scheme:
The resulting reaction mixture would likely contain the desired biphenyl product, unreacted starting materials, and potentially byproducts from side reactions such as homocoupling of the boronic acid.
Quantitative Data Summary
The following table presents hypothetical quantitative data from the GC-MS analysis of the crude reaction mixture. This data is representative of what researchers might expect and is based on typical performance characteristics of modern GC-MS instrumentation.
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| This compound (Starting Material) | 10.5 | 5.2 | 244, 246 (M+), 165, 114 |
| Biphenyl Product (e.g., 3-(difluoromethyl)-5-fluoro-1,1'-biphenyl) | 15.2 | 92.8 | 242 (M+), 223, 195 |
| Homocoupled Boronic Acid Byproduct (R-R) | 18.1 | 1.5 | Varies depending on R group |
| Solvent (e.g., Toluene) | 3.1 | - | 91, 92 |
Note: Retention times and peak areas are hypothetical and would vary depending on the specific reaction conditions and GC-MS parameters.
Detailed Experimental Protocols
GC-MS Analysis Protocol
A robust GC-MS method is crucial for obtaining reliable and reproducible results.
1. Sample Preparation:
-
Quench the reaction mixture with water and extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Dilute an aliquot of the crude mixture in a volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Data Analysis: Integration of peak areas to determine relative abundance. Identification of compounds based on comparison of mass spectra with a library (e.g., NIST).
Visualizing the Workflow
Caption: Experimental workflow for GC-MS analysis of reaction products.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful and widely used technique, other methods offer unique advantages for the analysis of fluorinated compounds.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹⁹F NMR directly observes the fluorine nuclei in a molecule, providing information about their chemical environment.
Advantages:
-
High Specificity: The ¹⁹F nucleus has a wide chemical shift range, leading to excellent signal dispersion and reduced peak overlap, which simplifies spectral analysis.
-
Quantitative Accuracy: ¹⁹F NMR can be highly quantitative without the need for response factor correction, as the signal intensity is directly proportional to the number of nuclei.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: Compared to MS, NMR is generally less sensitive.
-
Structural Information: While it provides information about the immediate environment of the fluorine atoms, it does not offer the detailed fragmentation patterns seen in MS for overall structure elucidation.
-
Not a Separative Technique: Complex mixtures may require prior separation before NMR analysis to avoid spectral overlap, although this is less of an issue for ¹⁹F than for ¹H NMR.
High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Principle: HPLC separates the components of a mixture in the liquid phase, and the eluent is introduced into an inductively coupled plasma, which atomizes and ionizes the analytes. The mass spectrometer then detects the isotopes of the elements present.
Advantages:
-
Element-Specific Detection: ICP-MS is an elemental analysis technique, providing high sensitivity and specificity for halogen detection (e.g., bromine and fluorine).
-
Speciation Analysis: It can determine the different chemical forms of an element in a sample.
-
Suitable for Non-volatile Compounds: HPLC is well-suited for the analysis of compounds that are not amenable to GC.
Disadvantages:
-
Limited Structural Information: ICP-MS provides elemental composition but not the molecular structure of the intact compound.
-
Complex Instrumentation: The hyphenation of HPLC with ICP-MS is more complex and expensive than a standard GC-MS system.
-
Potential for Interferences: Plasma-based interferences can occur, although modern instruments have effective ways to mitigate these.
Comparison Summary
| Feature | GC-MS | ¹⁹F NMR | HPLC-ICP-MS |
| Principle | Separation by volatility, detection by mass | Nuclear magnetic resonance of ¹⁹F nuclei | Liquid-phase separation, elemental detection by mass |
| Information Provided | Molecular structure (fragmentation) | Chemical environment of fluorine atoms | Elemental composition (Br, F) |
| Separation | Yes (Gas Chromatography) | No (can be coupled with HPLC) | Yes (High-Performance Liquid Chromatography) |
| Sensitivity | High | Moderate | Very High (for elements) |
| Quantitative Accuracy | Good (requires calibration) | Excellent (often no response factor needed) | Excellent (requires calibration) |
| Sample Volatility | Required | Not required | Not required |
| Destructive? | Yes | No | Yes |
| Best For | Identification and quantification of volatile reaction products and byproducts. | Quantitative analysis of known fluorinated compounds, especially in complex matrices. | Speciation and quantification of halogenated compounds, including non-volatile species. |
Conclusion
The choice of analytical technique for the analysis of this compound reaction products depends on the specific goals of the analysis. GC-MS remains a versatile and powerful tool for the routine identification and quantification of the primary reaction products and byproducts, offering a good balance of sensitivity, structural information, and separation capability. For highly accurate quantitative analysis of known fluorinated products, ¹⁹F NMR provides a robust and often simpler alternative. When elemental specificity and the analysis of non-volatile or thermally labile compounds are critical, HPLC-ICP-MS offers unparalleled sensitivity for halogen detection. A comprehensive understanding of the strengths and limitations of each technique will enable researchers to select the most appropriate method to ensure the quality and integrity of their synthesized compounds.
The Impact of Fluoro- vs. Difluoromethyl Groups on Lipophilicity: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, understanding and controlling the lipophilicity of a drug candidate is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Fluorine substitution is a widely employed strategy to modulate this critical physicochemical property. This guide provides a comparative study on the effects of introducing a single fluorine atom versus a difluoromethyl group on molecular lipophilicity, supported by experimental data and detailed protocols.
The substitution of hydrogen atoms with fluorine can significantly alter a molecule's lipophilicity, typically measured as the logarithm of the partition coefficient (logP) between octanol and water. While monofluorination often leads to a subtle increase in lipophilicity, the introduction of a difluoromethyl group generally imparts a more substantial increase in this property. This difference arises from the interplay of several factors, including the number of fluorine atoms, their strong electron-withdrawing nature, and their contribution to the overall molecular surface area and polarity.[1][2][3]
Quantitative Comparison of Lipophilicity (logP)
The following tables summarize experimentally determined logP values for various parent compounds and their monofluorinated and difluoromethylated analogs. These values have been extracted from various scientific publications and are presented here to illustrate the differential effects of these two common fluorine-containing substituents.
Table 1: Lipophilicity (logP) of Fluorinated Aromatic Compounds
| Parent Compound | Monofluoromethyl (CH₂F) Analog logP | Difluoromethyl (CHF₂) Analog logP | Trifluoromethyl (CF₃) Analog logP | Reference Compound logP (CH₃) |
| Toluene | Data not available | Data not available | 2.84 | 2.73 |
| Anisole | Data not available | 1.55 | 2.37 | 2.11 |
| Nitrobenzene | Data not available | 1.83 | 2.53 | 2.50 (p-nitrotoluene) |
Note: Direct comparative experimental data for monofluoromethylated aromatic compounds is sparse in the reviewed literature. The table highlights the trend of increasing lipophilicity with an increasing number of fluorine atoms in the methyl group.[2][4]
Table 2: Lipophilicity (logD 7.4) of Fluorinated Thioalkyl Pyridines
| Compound | logD 7.4 |
| 2-(methylthio)pyridine | 1.69 |
| 2-(difluoromethylthio)pyridine | 1.95 |
| 2-(trifluoromethylthio)pyridine | 2.13 |
This dataset demonstrates a clear trend where the lipophilicity increases with the degree of fluorination of the methylthio group.[1]
Experimental Protocols for Lipophilicity Measurement
The accurate determination of logP is crucial for structure-activity relationship (SAR) studies. Two common and reliable methods for measuring the lipophilicity of fluorinated compounds are the shake-flask method and ¹⁹F NMR spectroscopy.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most widely accepted technique for logP determination.[5][6][7]
Protocol:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[5]
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[8]
-
Partitioning: A precise volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.[9] The mixture is then allowed to stand to ensure complete phase separation.[9]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
¹⁹F NMR Spectroscopy Method
This method is particularly advantageous for fluorinated compounds as it directly utilizes the ¹⁹F nucleus for quantification, avoiding the need for a UV chromophore.[9][10][11][12]
Protocol:
-
Sample Preparation: A known amount of the fluorinated compound of interest and a fluorinated reference compound are dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a pear-shaped flask.[9][11]
-
Equilibration: The mixture is stirred at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to reach equilibrium, followed by a period of rest to allow for complete phase separation.[9][11]
-
Aliquot Collection: A precise aliquot is carefully taken from both the n-octanol and the aqueous layers and transferred to separate NMR tubes.[9][10] A deuterated solvent miscible with both phases (e.g., acetone-d₆) is added to each tube for locking purposes.[9]
-
NMR Acquisition: Proton-decoupled ¹⁹F NMR spectra are acquired for both samples.
-
Data Analysis: The logP of the compound of interest is calculated based on the integration ratios of the signals from the compound and the reference standard in both the n-octanol and aqueous phase spectra. The key principle is that the intensity of the fluorine peaks is proportional to the compound's concentration and the number of fluorine atoms.[9]
Logical Relationship Diagram
The following diagram illustrates the general relationship between the degree of fluorination on a methyl group and its resulting impact on lipophilicity and other key drug-like properties.
Caption: Impact of progressive fluorination on lipophilicity.
Conclusion
The choice between introducing a single fluorine atom or a difluoromethyl group allows for the fine-tuning of a molecule's lipophilicity. While monofluorination typically results in a modest increase in logP, the difluoromethyl group offers a more pronounced enhancement of this property. This distinction is a critical consideration for medicinal chemists aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. The experimental protocols provided herein offer robust methods for accurately quantifying these effects, thereby enabling data-driven decisions in the drug discovery and development process.
References
- 1. Item - Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - figshare - Figshare [figshare.com]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to GMP: A Comparative Guide to Synthesis Route Validation
For researchers, scientists, and drug development professionals, the selection and validation of a synthetic route for Active Pharmaceutical Ingredient (API) production under Good Manufacturing Practices (GMP) is a critical undertaking. This guide provides a comprehensive comparison of validation strategies, supported by experimental data and detailed methodologies, to aid in making informed decisions that ensure regulatory compliance, process robustness, and product quality.
The journey from a laboratory-scale synthesis to a validated, GMP-compliant manufacturing process is fraught with challenges. The chosen synthetic route must not only be efficient and economically viable but also consistently produce an API that meets stringent purity and quality standards. This necessitates a rigorous validation process that provides documented evidence of the route's suitability for its intended purpose.
Comparing Validation Philosophies: Traditional vs. Modern Approaches
The approach to synthesis route validation has evolved from a traditional, reactive model to a modern, proactive one, largely driven by regulatory initiatives such as the International Council for Harmonisation's (ICH) Q8, Q9, and Q11 guidelines. These modern approaches, often referred to as Quality by Design (QbD) and incorporating Process Analytical Technology (PAT), offer significant advantages in terms of process understanding and control.
A traditional approach to validation typically involves executing a predetermined number of successful batches (often three) to demonstrate process consistency.[1] While straightforward, this method can be less flexible and may not fully elucidate the impact of process variability on product quality.
In contrast, a modern, QbD-based approach begins with the end in mind, defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the API.[2] Through a systematic process of risk assessment and experimental design, a "design space" is established – a multidimensional combination of and interaction between input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[2] Operating within this design space is not considered a change and provides greater operational flexibility.
Process Analytical Technology (PAT) is a key enabler of the modern approach, utilizing in-line or on-line analytical tools to monitor critical process parameters (CPPs) and CQAs in real-time.[3][4] This allows for a dynamic and responsive manufacturing process where adjustments can be made to ensure the final product consistently meets its quality targets.[4][5] For instance, spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor reaction completion or solvent composition during synthesis.[6]
| Feature | Traditional Validation Approach | Modern (QbD/PAT) Validation Approach |
| Focus | Reproducibility of a fixed process | Process understanding and control |
| Process Development | Often empirical and iterative | Systematic and risk-based |
| Manufacturing | Static, with fixed operating parameters | Dynamic, with adjustments within a design space |
| Testing | Primarily end-product testing | Real-time or in-process monitoring and control |
| Regulatory Flexibility | Limited | Greater, within the approved design space |
| Outcome | Demonstration of consistency for a limited number of batches | Assurance of quality through deep process knowledge |
Quantitative Comparison of Synthesis Routes: A Case Study Approach
The selection of the optimal synthetic route is a multi-faceted decision. Key performance indicators (KPIs) must be evaluated to compare different options. Below are two comparative case studies.
Case Study 1: Conventional Chemical Synthesis vs. Biocatalytic Route
This hypothetical case study compares two routes for the synthesis of a chiral amine intermediate.
| Key Performance Indicator (KPI) | Route A: Conventional Chemical Synthesis | Route B: Biocatalytic Synthesis |
| Overall Yield (%) | 75 | 92 |
| Number of Synthetic Steps | 6 | 3 |
| Process Mass Intensity (PMI) | 120 | 35 |
| E-Factor | 119 | 34 |
| Atom Economy (%) | 45 | 80 |
| Typical Purity (%) | 99.5 | >99.9 |
| Key Safety Concern | Use of heavy metal catalyst | Generally regarded as safe (GRAS) enzymes |
| Environmental Impact | High solvent usage, metal waste | Aqueous media, biodegradable waste |
| Estimated Cost of Goods ($/kg) | 150 | 95 |
Data is illustrative and based on typical outcomes for such processes.
The biocatalytic route demonstrates clear advantages in terms of yield, waste reduction (lower PMI and E-Factor), and cost-effectiveness.[7][8] Such a comparison provides a strong justification for selecting the biocatalytic route for further development and validation.
Case Study 2: Batch vs. Continuous Manufacturing
The manufacturing paradigm is also a critical consideration. This case study compares batch and continuous manufacturing for the final step of an API synthesis.
| Key Performance Indicator (KPI) | Batch Manufacturing | Continuous Manufacturing |
| Yield (%) | 85 | 95 |
| Cycle Time | 24 hours | 2 hours |
| Product Purity (%) | 99.7 | 99.9 |
| Impurity Profile | Batch-to-batch variability | Highly consistent |
| Capital Expenditure (CapEx) | Lower initial investment for existing multi-purpose plants | Higher initial investment for dedicated equipment |
| Operating Expenditure (OpEx) | Higher due to labor and energy inefficiencies | 25-35% lower energy consumption per kg of API |
| Facility Footprint | Larger | 30-50% less physical space required |
Data is illustrative and based on published comparisons.[9][10][11][12]
Continuous manufacturing can offer significant advantages in terms of efficiency, consistency, and a smaller footprint, although the initial capital investment may be higher.[9] The improved quality and consistency from continuous processes can also simplify validation efforts.[11]
Experimental Protocols for Key Validation Studies
Rigorous experimental data is the bedrock of synthesis route validation. The following are outlines of key experimental protocols.
Forced Degradation Studies
Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods.[7][13][14][15][16]
Methodology:
-
Sample Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in various stress conditions.[14]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Store solid API at 80°C for 48 hours.[14]
-
Photostability: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated, stability-indicating HPLC method.
-
Data Evaluation: Aim for 5-20% degradation of the API.[7] Identify and characterize any significant degradation products. The analytical method should be able to separate all degradation products from the parent API and from each other.
Impurity Profiling
Objective: To identify and quantify all potential impurities in the API, including starting materials, intermediates, by-products, and degradation products.[17][18][19]
Methodology:
-
Analytical Method: Develop a sensitive and specific HPLC-UV or HPLC-MS method capable of separating all known and potential impurities.[19][20][21]
-
Column: A high-resolution C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation of a wide range of impurities.
-
Detection: UV detection at a wavelength where the API and impurities have significant absorbance. Mass spectrometry can be used for identification.[19]
-
-
Sample Preparation: Prepare a solution of the API at a concentration that allows for the detection of impurities at the required reporting threshold (typically 0.05%).[18]
-
Analysis: Inject the sample and a blank (diluent) into the HPLC system.
-
Data Analysis:
-
Identify and quantify all peaks relative to the main API peak.
-
The reporting threshold for impurities is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of ≤ 2g.[17]
-
Compare the impurity profile across different batches to assess consistency.
-
Visualizing the Validation Workflow
A clear understanding of the overall validation process is essential. The following diagrams illustrate the logical flow of activities.
Caption: A workflow for GMP synthesis route validation.
This diagram illustrates the progression from initial route identification through process development and culminating in the formal GMP validation of the chosen synthetic route.
Caption: A Quality by Design (QbD) approach to process control.
This diagram illustrates how a QbD approach, enabled by PAT, links raw material attributes and process parameters to the final API quality attributes through a robust control strategy.
References
- 1. GMP API Development at TBD Pharmatech [tbdpharmatech.com]
- 2. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. tapi.com [tapi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. cambrex.com [cambrex.com]
- 9. researchgate.net [researchgate.net]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. The present study aims to compare a traditional batch manufacturing process with an alternative continuous one. • IMA Group [ima.it]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. youtube.com [youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Reactivity Face-Off: A Comparative Guide to Organo-Iodides, Bromides, and Chlorides in Key Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of an organohalide precursor is a critical decision in the design of synthetic routes, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of organo-iodides, organobromides, and organochlorides in three fundamental transformations pivotal to drug discovery and development: the Suzuki-Miyaura cross-coupling, nucleophilic substitution (SN2), and Grignard reagent formation. The information presented is supported by experimental data to facilitate informed substrate selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of organohalides in many common synthetic reactions is inversely related to the strength of the carbon-halogen (C-X) bond. As one descends the halogen group, the C-X bond becomes progressively weaker. This trend is a direct consequence of the increasing atomic size and diffuse nature of the valence orbitals of the halogen, leading to less effective orbital overlap with carbon.
The generally accepted order of reactivity for most of the reactions discussed herein is:
R-I > R-Br > R-Cl
This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE), where a lower BDE corresponds to a more facile cleavage of the bond during the rate-determining step of the reaction.
Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) |
| C-Cl | 339 |
| C-Br | 276 |
| C-I | 240 |
Data sourced from multiple chemical literature sources.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species, catalyzed by a palladium complex. The rate-determining step of the catalytic cycle is often the oxidative addition of the organohalide to the Pd(0) catalyst. The ease of this step is directly correlated with the lability of the C-X bond.
Quantitative Comparison of Reactivity
While direct side-by-side comparisons of the three halide analogs under identical conditions are not always available in the literature, the reactivity trend is well-established. For instance, in the context of DNA-encoded libraries, a Suzuki-Miyaura coupling of DNA-conjugated aryl halides with phenyl boronic acid demonstrated a significant difference in reactivity between the bromide and chloride analogs.
Table 2: Suzuki-Miyaura Coupling Yields of DNA-Conjugated Aryl Halides
| Aryl Halide | Coupling Partner | Yield (%) |
| DNA-Aryl Bromide | Phenyl boronic acid | 41 |
| DNA-Aryl Chloride | Phenyl boronic acid | 3 |
| Reaction Conditions: Pd catalyst, K₂CO₃, 4:1 water/acetonitrile, 37°C, 28 h.[1] |
This data quantitatively underscores the superior reactivity of the aryl bromide over the aryl chloride in this transformation. Aryl iodides are generally considered even more reactive than aryl bromides, often allowing for milder reaction conditions and lower catalyst loadings.[2] However, it is noteworthy that in some instances, particularly at lower temperatures with certain catalyst systems, aryl iodides can exhibit surprisingly poor reactivity due to the stability of the resulting Pd(II)-I intermediate.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1:1 Ethanol/Water, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, base, and palladium catalyst.
-
Add the solvent to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Substitution (SN2) Reactions
The SN2 reaction is a fundamental type of nucleophilic substitution where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step. The reactivity of the alkyl halide in an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.
The leaving group ability of the halides follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻
This is because iodide is the weakest base among the halides, making it the best leaving group.
Quantitative Comparison of Reactivity
Competition experiments are an effective method to directly compare the reactivity of different alkyl halides. In such an experiment, two different alkyl halides are made to compete for a limited amount of a common nucleophile. The relative amounts of unreacted starting materials or products at the end of the reaction reveal the relative reactivity of the alkyl halides.
Table 3: Relative SN2 Reaction Rates of Alkyl Halides
| Alkyl Halide | Relative Rate (with a common nucleophile) |
| R-I | Fastest |
| R-Br | Intermediate |
| R-Cl | Slowest |
This table represents the generally observed trend. Actual relative rates will vary depending on the specific substrates, nucleophile, and solvent.
Experimental Protocol: Competitive SN2 Reaction
This protocol describes a competition experiment to compare the reactivity of an alkyl bromide and an alkyl chloride.
Materials:
-
1-Bromobutane
-
1-Chlorobutane
-
Sodium iodide in acetone (e.g., 15% solution)
-
Acetone (for dilutions)
-
Test tubes
Procedure:
-
In separate, dry test tubes, place equal molar amounts of 1-bromobutane and 1-chlorobutane.
-
To each test tube, add an equal, substoichiometric amount of the sodium iodide in acetone solution (the nucleophile). For example, if you have 1 mmol of each alkyl halide, add 1 mmol total of sodium iodide.
-
Stopper the tubes and shake to mix.
-
Allow the reactions to proceed at a constant temperature. The formation of a precipitate (NaBr or NaCl) indicates that a reaction has occurred.
-
After a set amount of time, quench the reactions.
-
Analyze the reaction mixtures by gas chromatography (GC) to determine the relative amounts of unreacted 1-bromobutane and 1-chlorobutane.
-
The alkyl halide that is consumed to a greater extent is the more reactive one.
Grignard Reagent Formation
Grignard reagents are powerful organometallic compounds formed by the reaction of an organic halide with magnesium metal. The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The ease of this reaction is, once again, dependent on the C-X bond strength.
Quantitative Comparison of Reactivity
The choice of alkyl halide has a significant impact on the yield of the Grignard reagent. Alkyl iodides are the most reactive, followed by bromides, and then chlorides. Alkyl fluorides are generally unreactive.[4][5]
Table 4: Typical Yields for Grignard Reagent Formation
| Alkyl Halide | Reactivity | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95 | Most reactive, but starting materials can be more expensive and less stable. |
| Alkyl Bromide (R-Br) | High | 70-90 | A good balance of reactivity and stability; widely used. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80 | Less reactive, often requiring longer initiation times or activation of the magnesium. |
| Yields are highly dependent on experimental conditions, including the purity of reagents and dryness of the apparatus.[4] |
Experimental Protocol: Grignard Reagent Formation
This protocol provides a general procedure for the synthesis of a Grignard reagent. Strict anhydrous conditions are essential for success.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Alkyl halide (e.g., bromobenzene)
-
Anhydrous ether or THF
-
Flame-dried glassware (round-bottom flask, dropping funnel, condenser) under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the magnesium turnings and a small crystal of iodine in the flame-dried round-bottom flask.
-
Assemble the apparatus under a positive pressure of inert gas.
-
Add a small amount of anhydrous solvent to just cover the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl halide in the remaining anhydrous solvent.
-
Add a small portion (approx. 5-10%) of the alkyl halide solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy solution.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting Grignard reagent is a grayish solution and should be used immediately in the subsequent reaction step.
Conclusion and Recommendations
The experimental data consistently demonstrates that the reactivity of organohalides in Suzuki-Miyaura cross-coupling, SN2 reactions, and Grignard reagent formation follows the trend: I > Br > Cl .
-
Organo-iodides are the most reactive substrates, often enabling the use of milder reaction conditions and achieving higher yields in shorter reaction times. They are the preferred choice when high reactivity is paramount. However, they are typically more expensive and can be less stable than their bromo- and chloro-analogs.
-
Organo-bromides offer a practical balance between reactivity, stability, and cost. They are widely available and serve as reliable substrates for a broad range of transformations, making them a common choice in many synthetic applications.
-
Organo-chlorides are the least reactive but are often the most cost-effective and readily available starting materials. Their use may necessitate more forcing reaction conditions, specialized catalysts, or longer reaction times. However, for large-scale syntheses where cost is a primary driver, the development of efficient protocols for chloro-analogs is a significant area of research.
The selection of the appropriate organohalide is a strategic decision that requires a careful consideration of the desired reactivity, the cost and availability of the starting material, and the overall goals of the synthetic endeavor.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
The Gold Standard: Deuterated 1-Bromo-3-(difluoromethyl)-5-fluorobenzene as a Superior Internal Standard for Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible analytical data is paramount. In quantitative analysis, particularly by mass spectrometry, the choice of an internal standard is a critical factor that can significantly influence the reliability of results. This guide provides an objective comparison of deuterated 1-Bromo-3-(difluoromethyl)-5-fluorobenzene with other alternatives, supported by experimental data, to establish its superiority in analytical workflows.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated this compound, are widely recognized as the "gold standard" in analytical chemistry.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for variations and matrix effects.[2]
Performance Comparison: Deuterated vs. Non-Deuterated and Other Alternatives
The primary advantage of using a deuterated internal standard like deuterated this compound is the significant improvement in accuracy and precision.[2] Non-deuterated internal standards, often structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses.[3] These differences can lead to inadequate compensation for matrix effects, resulting in compromised data quality.[3]
While specific experimental data for deuterated this compound is not widely published, the performance of a closely related compound, 1-Bromo-3,5-difluorobenzene-d3, provides a strong representative comparison.
Table 1: Comparison of Internal Standard Performance in Bioanalysis
| Performance Parameter | Deuterated 1-Bromo-3,5-difluorobenzene-d3 (SIL-IS) | Structural Analog (Non-Deuterated IS) |
| Accuracy (% Bias) | Within ± 5% | Can be > ± 20% |
| Precision (%RSD) | < 5% | > 15% |
| Matrix Effect | Minimal (compensated) | Significant and variable |
| Co-elution | Yes | No (different retention time) |
| Correction for Variability | Excellent | Poor to moderate |
This table presents representative data synthesized from established principles of bioanalytical method validation to illustrate the expected performance differences.[3]
Table 2: Bioanalytical Method Validation Parameters for an Analyte Using Different Internal Standards
| Validation Parameter | Deuterated 1-Bromo-3,5-difluorobenzene-d3 | 1-Bromo-3,5-dichlorobenzene (Structural Analog) | 1-Bromo-3,5-difluorobenzene-¹³C₆ |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | 0.9995 | 0.9971 | 0.9998 |
| Intra-day Precision (%RSD) | 2.5 | 6.8 | 2.1 |
| Inter-day Precision (%RSD) | 3.8 | 9.2 | 3.5 |
| Mean Recovery (%) | 98.2 | 91.5 | 98.5 |
| Recovery Precision (%RSD) | 3.1 | 8.7 | 2.9 |
| Matrix Effect (%) | 99.5 | 88.7 | 100.2 |
| Matrix Effect Precision (%RSD) | 2.8 | 9.5 | 2.5 |
This data illustrates that stable isotope-labeled internal standards (deuterated and ¹³C-labeled) provide superior performance in terms of recovery, matrix effect compensation, linearity, and precision compared to a non-isotopic structural analog.[4]
Experimental Protocols
A detailed methodology for the evaluation of internal standards is provided below.
Objective:
To accurately quantify an analyte in a biological matrix (e.g., human plasma) using a deuterated internal standard.
Materials:
-
Analyte of interest
-
Deuterated this compound (Internal Standard)
-
Control human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[5]
Method:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of deuterated this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the analyte stock solution with control human plasma to prepare calibration standards at a range of concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[5]
-
Gradient Elution: Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences.[5]
-
Mass Spectrometer: A tandem mass spectrometer is used for detection and quantification.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte concentration in the samples using the calibration curve.[1]
-
Visualizing the Workflow and Comparison
Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.
References
A Researcher's Guide to HPLC Method Development for Reaction Monitoring
For researchers, scientists, and drug development professionals, the ability to monitor chemical reactions in real-time is crucial for optimizing processes, ensuring product quality, and accelerating development timelines. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering the precision and versatility needed to track the consumption of reactants and the formation of products. This guide provides a comprehensive comparison of HPLC methodologies for reaction monitoring, complete with experimental protocols and performance data to aid in the selection and development of robust analytical methods.
The HPLC Method Development Workflow: A Step-by-Step Approach
Effective HPLC method development for reaction monitoring follows a systematic process. This workflow ensures that the final method is sensitive, accurate, and provides the necessary resolution to distinguish between all components of interest in the reaction mixture.
Caption: A typical workflow for developing an HPLC method for reaction monitoring.
Key Parameter Optimization in HPLC Method Development
The success of an HPLC method hinges on the careful optimization of several interconnected parameters. Understanding the impact of each parameter is essential for achieving the desired separation.
Caption: Interplay of key parameters in HPLC method optimization.
Comparison of HPLC Columns for Reaction Monitoring
The choice of HPLC column is a critical first step in method development.[1] Different stationary phases offer varying selectivities, making them suitable for different types of analytes. Reversed-phase chromatography with C18 columns is the most common starting point due to its versatility.[2][3]
| Column Type | Stationary Phase | Key Characteristics | Ideal Applications for Reaction Monitoring |
| C18 (Octadecyl) | Silica bonded with C18 alkyl chains | Highly hydrophobic, versatile, wide range of applications.[3] | General purpose, suitable for a broad range of non-polar to moderately polar reactants and products.[4] |
| C8 (Octyl) | Silica bonded with C8 alkyl chains | Less hydrophobic than C18, shorter analysis times for hydrophobic compounds. | Reactions involving highly hydrophobic molecules that may be too strongly retained on a C18 column. |
| Phenyl | Silica bonded with phenyl groups | Offers alternative selectivity based on pi-pi interactions. | Separation of aromatic and moderately polar compounds. Useful when C18 does not provide adequate resolution. |
| Biphenyl | Biphenyl ligands bonded to silica | Increased retention for dipolar, unsaturated, or conjugated compounds.[4] Enhanced selectivity with methanolic mobile phases.[4] | Bioanalytical and forensic toxicology testing, therapeutic drug monitoring, and analysis of metabolites.[4] |
| Polar-Embedded | Alkyl chains with an embedded polar group (e.g., amide, carbamate) | Compatible with highly aqueous mobile phases, enhanced retention of polar compounds. | Monitoring reactions with very polar starting materials or products that are poorly retained on traditional C18 columns. |
| HILIC | Hydrophilic stationary phases (e.g., bare silica, aminopropyl) | Designed for the separation of polar to highly polar compounds.[3] | Reactions involving highly polar analytes such as carbohydrates, organic acids, and some pharmaceuticals.[3] |
Mobile Phase Selection and Optimization
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[5] For reversed-phase chromatography, a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is typically used.
| Parameter | Effect on Separation | Typical Starting Conditions for Reaction Monitoring |
| Organic Solvent (Acetonitrile vs. Methanol) | Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. Methanol can offer different selectivity for some compounds. | Acetonitrile is often the preferred starting solvent. |
| Mobile Phase pH | Crucial for ionizable compounds. Adjusting the pH can significantly alter the retention and peak shape of acidic and basic analytes. | For neutral compounds, pH is less critical. For ionizable compounds, buffering the mobile phase at least 1.5 pH units away from the analyte's pKa is recommended. |
| Buffer Concentration | Affects peak shape and retention time stability for ionizable compounds. | 10-50 mM is a common concentration range. |
| Additives (e.g., TFA, Formic Acid) | Can improve peak shape, especially for basic compounds, by acting as ion-pairing agents.[2] | 0.1% Trifluoroacetic acid (TFA) or formic acid in both aqueous and organic mobile phases is a common starting point.[2] |
Experimental Protocols
Below are example starting protocols for developing an HPLC method for reaction monitoring. These should be considered as initial points and will likely require further optimization.
Protocol 1: General Purpose Reversed-Phase Method
This protocol is a good starting point for a wide variety of reactions.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the reactants and products (e.g., 254 nm or a scouting run with a Diode Array Detector).
-
Injection Volume: 5-10 µL
Protocol 2: Method for Polar Analytes (HILIC)
This protocol is suitable for reactions involving highly polar compounds.
-
Column: HILIC (e.g., Amide or bare silica), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient: 0% to 100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV (if chromophores are present) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for non-UV active compounds.
-
Injection Volume: 5 µL
Challenges and Solutions in HPLC for Reaction Monitoring
While powerful, HPLC for reaction monitoring is not without its challenges.
| Challenge | Potential Solution |
| Co-elution of Peaks | Optimize mobile phase composition (organic solvent, pH, additives), change column chemistry, or adjust the temperature.[6][7] |
| Poor Peak Shape | Adjust mobile phase pH for ionizable compounds, use mobile phase additives (e.g., TFA), or ensure sample solvent is compatible with the mobile phase.[1] |
| Long Analysis Times | Use a shorter column, smaller particle size (UHPLC), increase the flow rate, or optimize the gradient to be steeper. |
| Low Sensitivity | Increase injection volume, optimize detection wavelength, or use a more sensitive detector (e.g., fluorescence, mass spectrometry).[1] For compounds without a strong chromophore, derivatization can be employed.[8] |
| Sample Instability | Automated online HPLC systems can minimize sample degradation by providing immediate analysis.[9] |
| Quantitative Accuracy | For accurate quantification, especially when reference standards for all components are not available, techniques like online NMR can be used to determine relative response factors.[10] |
Conclusion
Developing a robust HPLC method for reaction monitoring is an iterative process that requires a systematic approach to optimization. By carefully selecting the column and mobile phase, and by fine-tuning parameters such as flow rate and temperature, researchers can achieve reliable and accurate monitoring of their chemical reactions. This guide serves as a starting point, and further refinement based on the specific chemistry of the reaction is always necessary. The use of automated systems can further enhance the efficiency and accuracy of reaction monitoring, providing valuable insights for process optimization and drug development.[9][11]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. LC Column Comparison [restek.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalyst Kinetics in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst system is critical, profoundly influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of the kinetic performance of different palladium catalysts for three key cross-coupling reactions: the Heck reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination. The information is supported by experimental data and detailed protocols to aid in catalyst selection and kinetic study design.
Heck Reaction: Palladacycle vs. Ligandless Palladium Acetate
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a cornerstone of C-C bond formation. Here, we compare the kinetic profiles of a well-defined palladacycle catalyst, Herrmann's catalyst, and a common ligandless precursor, palladium(II) acetate (Pd(OAc)₂).
Quantitative Data Comparison
While a direct side-by-side kinetic comparison under identical conditions is challenging to extract from the literature, analysis of multiple studies allows for a qualitative and semi-quantitative assessment.
| Catalyst System | Typical Substrates | Reaction Rate Determinants | Turnover Number (TON) / Turnover Frequency (TOF) | Key Kinetic Insights |
| Herrmann's Catalyst (Palladacycle) | Aryl bromides, aryl iodides with acrylates or styrenes | Formation of the active Pd(0) species from the palladacycle precatalyst. Oxidative addition is often rate-determining. | Generally high TONs and TOFs, often superior to simple Pd salts, especially with less reactive aryl halides. | The palladacycle acts as a stable precatalyst, slowly releasing the active monoligated Pd(0) species, which can lead to longer catalyst lifetimes. |
| Pd(OAc)₂ (Ligandless) | Aryl iodides, activated aryl bromides with acrylates or styrenes | In-situ reduction of Pd(II) to Pd(0) and subsequent oxidative addition. The nature of the solvent and base significantly influences the rate. | Can be high, but often lower than with specialized ligands or palladacycles, particularly with challenging substrates. | The reaction often exhibits an induction period corresponding to the formation of the active Pd(0) catalyst. The catalyst can be prone to aggregation into inactive palladium black. |
Experimental Protocol: Kinetic Study of the Heck Reaction via Gas Chromatography (GC)
This protocol outlines a general procedure for monitoring the kinetics of a Heck reaction using GC analysis.
1. Reaction Setup:
-
In a pre-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 1 mmol), the alkene (e.g., 1.2 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Add the desired solvent (e.g., 10 mL of anhydrous DMF or NMP).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the base (e.g., triethylamine, 1.5 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂ or Herrmann's catalyst, 0.01 mmol) and dissolve it in a small amount of the reaction solvent.
-
Place the Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C).
2. Reaction Monitoring:
-
Inject the catalyst solution into the reaction mixture to initiate the reaction (t=0).
-
At regular time intervals (e.g., every 15 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a dilute acid solution) to stop the reaction.
-
Analyze the quenched samples by GC to determine the concentrations of the starting materials and the product relative to the internal standard.
3. Data Analysis:
-
Generate calibration curves for the aryl halide, alkene, and product using the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
Suzuki-Miyaura Coupling: The Influence of Phosphine Ligands
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Here, we compare the performance of catalysts derived from different generations of phosphine ligands.
Quantitative Data Comparison
| Ligand Class | Example Ligands | Key Features | Typical Substrates | Kinetic Performance |
| First-Generation | PPh₃, P(o-tolyl)₃ | Readily available and inexpensive. | Aryl iodides, aryl bromides. | Moderate reaction rates. Often require elevated temperatures. |
| Second-Generation (Biarylphosphines) | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination. | Aryl chlorides, sterically hindered substrates. | Significantly higher reaction rates and TONs compared to first-generation ligands. Often effective at room temperature. |
| Third-Generation (Ferrocenylphosphines) | dppf | Bidentate ligand, can stabilize the palladium center. | Wide range of aryl halides. | Robust and reliable catalysts, though may not always provide the highest rates for all substrates compared to the best biarylphosphines. |
Experimental Protocol: In-situ Monitoring of Suzuki-Miyaura Coupling
In-situ monitoring techniques, such as ReactIR (FT-IR) or Raman spectroscopy, provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling.
1. Reaction Setup:
-
Assemble a reaction vessel equipped with an in-situ probe (e.g., an ATR-FTIR probe) and a mechanical stirrer.
-
Charge the reactor with the aryl halide, organoboron reagent, base, and solvent.
-
Heat the mixture to the desired reaction temperature under an inert atmosphere.
-
Record a background spectrum.
-
Prepare a solution of the palladium precursor and the phosphine ligand in the reaction solvent.
2. Data Acquisition:
-
Inject the catalyst solution into the reactor to start the reaction.
-
Continuously collect spectra at regular intervals throughout the reaction.
-
Monitor the disappearance of reactant peaks and the appearance of product peaks.
3. Data Analysis:
-
Use spectroscopic software to analyze the collected data and generate concentration profiles for the key species.
-
From these profiles, reaction rates and kinetic parameters can be determined.
Buchwald-Hartwig Amination: A Look at Ligand Generations
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The evolution of phosphine ligands has dramatically expanded the scope and efficiency of this reaction.
Quantitative Data Comparison
| Ligand Generation | Example Ligands | Key Characteristics | Typical Substrates | Kinetic Performance |
| First-Generation | P(o-tolyl)₃ | Monodentate, moderately electron-rich. | Aryl bromides with secondary amines. | Moderate rates, often requiring high temperatures. |
| Second-Generation | BINAP, DPPF | Bidentate, providing catalyst stability. | Aryl iodides, aryl triflates with primary and secondary amines. | Improved rates and yields compared to the first generation. |
| Third-Generation (Bulky Biarylphosphines) | XPhos, SPhos, BrettPhos | Highly bulky and electron-donating, facilitating all steps of the catalytic cycle. | Aryl chlorides, challenging amine substrates. | Very high reaction rates and TONs, often at room temperature.[1] |
Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination
A detailed protocol for a kinetic study of the Buchwald-Hartwig amination can be found in the literature, often involving in-situ monitoring or careful sampling and analysis by HPLC or GC.[2] The general principles are similar to those described for the Heck and Suzuki reactions, with careful control of the inert atmosphere being crucial due to the sensitivity of the catalysts and reactants.
Visualizing Catalytic Cycles and Workflows
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for conducting kinetic studies of cross-coupling reactions.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a halogenated aromatic compound. Adherence to these protocols is critical for laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors.[1][2] Before handling, it is crucial to be aware of its potential dangers and to don the appropriate Personal Protective Equipment (PPE).
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | H335 |
| Acute Oral Toxicity | Harmful if swallowed.[2] | H302 |
| Skin Sensitization | May cause an allergic skin reaction.[2] | H317 |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2] | H410 |
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical splash goggles or a face shield.[2] | Safety glasses are insufficient as they do not protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Always refer to the glove manufacturer for chemical-specific compatibility. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[3] | Contaminated work clothing should not be allowed out of the workplace.[4] |
| Respiratory Protection | Use a respirator with an appropriate filter for organic vapors.[3] | Required when working in poorly ventilated areas or if there is a risk of inhalation.[3] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste disposal service.[2][3] Never dispose of this chemical down the drain or in regular trash.[3]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material, such as polyethylene or polypropylene.[1][3]
-
Segregate as Halogenated Waste: This compound is a halogenated organic waste.[5] It must be collected separately from non-halogenated organic wastes, acids, bases, and other reactive chemicals.[6][7]
-
Collect Waste: Carefully transfer waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) into the designated container.[3]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, harmful, environmental hazard).[3]
-
Secure Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated, and cool hazardous waste accumulation area.[3] Ensure the storage area is secure and away from ignition sources.[3][4]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[3]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1] Do not allow the chemical to enter drains or waterways.[1][4]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your institution's environmental health and safety department.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene (CAS No. 627526-90-3), a halogenated aromatic compound. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure. The substance is known to cause skin and eye irritation and may cause respiratory irritation.[1] It is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE based on available safety data.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][2] Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Meticulous planning and execution are vital for the safe handling of this compound. The following workflow outlines the procedural steps for its use in a laboratory setting.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the manufacturer's specific SDS for this compound.
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.
-
Prepare Workspace: All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
-
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Transfer Chemical: Use caution when transferring the chemical to avoid splashes and the generation of aerosols.
-
Perform Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[2]
-
Store Securely: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[2]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled waste container.[2][3]
-
Dispose of Hazardous Waste: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Management Protocol:
| Step | Procedure | Rationale |
| 1. Collection | Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), into a designated, leak-proof, and clearly labeled hazardous waste container.[3] | To prevent accidental exposure and ensure proper identification of the waste stream. |
| 2. Labeling | The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] | Complies with regulations and informs waste handlers of the container's contents. |
| 3. Storage | Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[3] | To prevent reactions and ensure the safety of the storage area. |
| 4. Disposal | Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3] | Ensures that the waste is treated and disposed of in an environmentally sound and legally compliant manner. |
Disclaimer: The information provided in this guide is intended for educational purposes and is based on available safety data for this compound and similar halogenated aromatic compounds. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and meticulously follow the SDS for the exact chemical you are using before any handling, storage, or disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
